molecular formula C16H21N7O B15578298 Shp2-IN-13

Shp2-IN-13

Cat. No.: B15578298
M. Wt: 327.38 g/mol
InChI Key: HFSPLSHISPIUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shp2-IN-13 is a useful research compound. Its molecular formula is C16H21N7O and its molecular weight is 327.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21N7O

Molecular Weight

327.38 g/mol

IUPAC Name

4-amino-2-(4-amino-4-methylpiperidin-1-yl)-N-pyridin-3-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C16H21N7O/c1-16(18)4-7-23(8-5-16)15-20-10-12(13(17)22-15)14(24)21-11-3-2-6-19-9-11/h2-3,6,9-10H,4-5,7-8,18H2,1H3,(H,21,24)(H2,17,20,22)

InChI Key

HFSPLSHISPIUQQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Shp2-IN-13: A Technical Guide to its Allosteric Inhibition of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a high-priority target in oncology.[1][2] It plays a pivotal, largely pro-oncogenic role in multiple signaling cascades, most notably the RAS-MAPK pathway, which is downstream of various receptor tyrosine kinases (RTKs).[2][3][4][5] Under basal conditions, SHP2 is held in an auto-inhibited conformation where its N-terminal SH2 domain sterically blocks the catalytic site of the phosphatase (PTP) domain.[2][6] Activation occurs when the SH2 domains bind to phosphotyrosine residues on upstream adapter proteins or receptors, inducing a conformational change that exposes the catalytic site.[2][6]

Allosteric inhibitors represent a breakthrough in targeting SHP2. Unlike active-site inhibitors that often suffer from poor selectivity and bioavailability, allosteric modulators bind to a "tunnel" site formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][7] This binding stabilizes the auto-inhibited conformation, preventing SHP2 activation and subsequent downstream signaling. Shp2-IN-13 is a potent, selective, and orally bioavailable allosteric inhibitor that targets this tunnel site, demonstrating efficacy in preclinical models of cancer.[7]

This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with the allosteric inhibition of SHP2 by this compound.

Quantitative Data for this compound

The inhibitory potency and pharmacokinetic profile of this compound have been characterized through various biochemical and cellular assays. The data is summarized below for clear comparison.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line / ConditionDescription
Biochemical IC50 83.0 nMRecombinant SHP2 EnzymeHalf-maximal inhibitory concentration against purified SHP2 protein in a biochemical assay.[7]
Cellular pERK IC50 0.59 µMNSCLC CellsHalf-maximal inhibitory concentration for the phosphorylation of ERK, a key downstream substrate in the MAPK pathway.[7]
Cellular pERK IC50 0.63 ± 0.32 µMNCI-H1975-OR CellsPotency in an osimertinib-resistant Non-Small Cell Lung Cancer (NSCLC) cell line.[7]
Table 2: In Vivo Pharmacokinetics of this compound (5 mg/kg dose)
ParameterValueSpeciesDescription
Clearance HighMouseRate of drug removal from the body.[7]
Volume of Distribution (Vd) 13.9 L/kgMouseThe theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[7]
Half-life (T½) 5.31 hMouseTime required for the drug concentration in the body to be reduced by half.[7]
Oral Bioavailability (F) 55.07 ± 7.93%MouseThe fraction of the orally administered dose of unchanged drug that reaches systemic circulation.[7]
Table 3: In Vivo Efficacy of this compound
ModelDosingKey Outcomes
AML Xenograft Model 20 mg/kg, daily oral gavageExhibited significant anti-leukemic efficacy; caused a significant reduction of leukemia burden and nearly eradicated human CD45+ leukemic cells in blood and spleen.[7]

Mechanism of Allosteric Inhibition

This compound functions by locking the SHP2 protein in its inactive, auto-inhibited state. This mechanism is visualized in the signaling pathway diagram below.

SHP2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_SHP2 SHP2 Activation Cycle cluster_downstream Downstream MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, FGFR Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits SHP2_inactive SHP2 (Inactive) Auto-inhibited RTK->SHP2_inactive Recruits & Activates Ras_GTP RAS-GTP (Active) Grb2_Sos->Ras_GTP Activates SHP2_active SHP2 (Active) Open Conformation SHP2_inactive->SHP2_active Conformational Change SHP2_active->SHP2_inactive Returns to Inactive State Ras_GDP RAS-GDP (Inactive) SHP2_active->Ras_GTP Promotes GDP->GTP Exchange Ras_GTP->Ras_GDP GAP-mediated Hydrolysis Raf RAF Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK MEK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Drives Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive Binds to 'tunnel' site, stabilizes inactive state

Figure 1: SHP2 Signaling Pathway and Point of Allosteric Inhibition.

As shown in Figure 1, growth factor binding to an RTK triggers autophosphorylation, creating docking sites for SHP2. The binding of SHP2's SH2 domains to these phosphosites relieves auto-inhibition, activating its phosphatase activity. Active SHP2 promotes the activation of RAS, initiating the RAF-MEK-ERK signaling cascade that drives cell proliferation and survival.[2][3] this compound binds to an allosteric pocket in the inactive conformation of SHP2, locking it in this state and preventing its activation, thereby blocking the entire downstream cascade.[7]

Experimental Protocols

The characterization of this compound involves a series of standardized biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

Biochemical SHP2 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.

Principle: The assay measures the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme. The substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), becomes fluorescent upon dephosphorylation. The reduction in fluorescence signal in the presence of the inhibitor is proportional to its inhibitory activity.[8] Because wild-type SHP2 (SHP2-WT) is auto-inhibited, a dually phosphorylated peptide, typically derived from insulin (B600854) receptor substrate 1 (IRS-1), is used to activate the enzyme in the assay system.[8]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

    • Enzyme: Recombinant full-length SHP2-WT.

    • Activator: Dually phosphorylated IRS-1 peptide (e.g., pY1172).

    • Substrate: DiFMUP.

    • Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.

  • Assay Procedure (384-well format):

    • Add 5 µL of SHP2-WT enzyme and IRS-1 peptide solution to each well.

    • Add 100 nL of this compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding and enzyme activation.

    • Initiate the reaction by adding 5 µL of DiFMUP substrate.

    • Monitor the fluorescence kinetics immediately using a plate reader (Excitation/Emission ~355/460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Biochem_Workflow start Start prep Prepare Reagents: Enzyme (SHP2-WT), Activator (p-IRS1), Substrate (DiFMUP), Inhibitor (this compound) start->prep plate Dispense SHP2 + p-IRS1 into 384-well plate prep->plate add_inhibitor Add serial dilutions of this compound or DMSO (control) plate->add_inhibitor incubate Incubate at RT (30 min) add_inhibitor->incubate add_substrate Initiate reaction with DiFMUP incubate->add_substrate read Measure fluorescence kinetics on plate reader add_substrate->read analyze Calculate reaction rates, normalize data, and plot dose-response curve read->analyze end Determine IC50 analyze->end

Figure 2: Workflow for a Biochemical SHP2 Inhibition Assay.
Cellular p-ERK Inhibition Assay (Western Blot)

This cell-based assay determines the potency of this compound in a physiological context by measuring the inhibition of a key downstream signaling event.

Principle: RTK-driven cancer cell lines (e.g., KYSE-520, NCI-H1975) are treated with this compound. Following treatment, cells are lysed, and the level of phosphorylated ERK (p-ERK) is quantified by Western blot. Total ERK levels are also measured to ensure that the observed decrease in p-ERK is due to pathway inhibition and not protein degradation. The ratio of p-ERK to total ERK is used to determine the IC50.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0-30 µM) or DMSO vehicle for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the p-ERK/total ERK ratio for each treatment condition.

    • Normalize the ratios to the DMSO control and plot against the logarithm of inhibitor concentration to determine the cellular IC50.

WesternBlot_Workflow start Start seed_cells Seed cancer cells (e.g., NCI-H1975) start->seed_cells treat_cells Treat with varying [this compound] seed_cells->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE and protein transfer to membrane lyse_cells->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with primary Ab (anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect ECL detection and imaging secondary_ab->detect analyze Densitometry analysis (p-ERK / Total ERK ratio) detect->analyze end Determine Cellular IC50 analyze->end

Figure 3: Experimental Workflow for Western Blot Analysis of p-ERK.

Conclusion

This compound is a potent and orally bioavailable allosteric inhibitor of SHP2, demonstrating a clear mechanism of action by stabilizing the enzyme's auto-inhibited state. Its ability to effectively suppress the RAS-MAPK signaling pathway translates from biochemical potency to cellular activity and significant anti-tumor efficacy in preclinical models. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate this compound and other next-generation allosteric SHP2 inhibitors as a promising therapeutic strategy for a range of human cancers.

References

Shp2-IN-13: A Technical Guide to its Allosteric Inhibition of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Shp2-IN-13, a selective, orally active allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology and other diseases. This document details the binding site of this compound on the SHP2 protein, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization. The information is intended to support researchers and drug development professionals in their efforts to understand and utilize this potent SHP2 inhibitor.

Introduction to SHP2 and its Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK cascade.[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human cancers and developmental disorders like Noonan syndrome.[2]

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[4] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on upstream signaling partners, leading to a conformational change that relieves this auto-inhibition.

Allosteric inhibitors of SHP2, such as this compound, function by binding to a site distinct from the catalytic active site. These inhibitors stabilize the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[5] This mechanism of action offers a high degree of selectivity over other phosphatases, a significant challenge for active-site inhibitors due to the conserved nature of the PTP catalytic domain.

The this compound Binding Site

This compound is a "tunnel site" allosteric inhibitor, binding to a well-characterized pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[6][7] This binding pocket is only accessible in the closed, auto-inhibited conformation of the enzyme. By occupying this tunnel, this compound acts as a molecular glue, stabilizing the interaction between the N-SH2 and PTP domains and preventing the conformational change required for SHP2 activation.[5]

The binding of allosteric inhibitors like this compound to this site is a prime example of targeted therapy, exploiting the unique structural features of the SHP2 protein. X-ray crystallography studies of similar allosteric inhibitors, such as SHP099, have provided detailed atomic-level insights into the key interactions within this pocket, guiding the structure-based design of new and improved inhibitors.[5]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and provide a comparison with the well-characterized allosteric inhibitor SHP099.

Table 1: Biochemical and Cellular Activity of this compound

CompoundAssayParameterValueCell LineReference
This compoundBiochemicalIC5083.0 nM-[6]
This compoundpERK InhibitionIC500.59 µMNSCLC cells[6]
This compoundpERK InhibitionIC500.63 ± 0.32 µMNCI-H1975-OR cells[6]
SHP099BiochemicalIC5071 nM-[5]

Table 2: In Vivo Efficacy of this compound

CompoundModelDosingEffectReference
This compoundAML model20 mg/kg, oral gavage, dailySignificant reduction of leukemia burden; near complete eradication of human CD45+ leukemic cells in blood and spleen.[6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other allosteric SHP2 inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SHP2 Inhibition

This assay is a common high-throughput screening method to identify and characterize SHP2 inhibitors.[8][9]

Principle: The assay measures the inhibition of SHP2 phosphatase activity by monitoring the dephosphorylation of a substrate peptide. A terbium-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a fluorescently tagged substrate peptide acts as the FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. SHP2 activity leads to dephosphorylation, loss of antibody binding, and a decrease in the FRET signal.

Protocol:

  • Reagents:

    • Recombinant full-length SHP2 protein.

    • Biotinylated and fluorescently-labeled (e.g., with fluorescein (B123965) or a similar dye) peptide substrate containing a tyrosine phosphorylation site.

    • ATP and a tyrosine kinase (e.g., Src) for in-situ phosphorylation of the substrate.

    • Terbium-labeled anti-phosphotyrosine antibody.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Add SHP2 enzyme and the test compound to a 384-well assay plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the phosphatase reaction by adding the phosphorylated substrate peptide.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA and the terbium-labeled anti-phosphotyrosine antibody.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) after excitation at approximately 340 nm.

    • Calculate the ratio of acceptor to donor emission and determine the percent inhibition based on controls (no enzyme and no inhibitor).

    • Generate dose-response curves and calculate IC50 values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.[1][10]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The target protein (SHP2) is immobilized on the chip surface. When the inhibitor (analyte) flows over the surface and binds to the immobilized protein, the mass on the surface increases, causing a change in the refractive index, which is measured in real-time as a response unit (RU).

Protocol:

  • Reagents and Equipment:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Recombinant full-length SHP2 protein.

    • This compound dissolved in running buffer.

    • Running buffer (e.g., HBS-EP+ buffer).

    • Immobilization reagents (e.g., EDC/NHS).

  • Procedure:

    • Immobilize the SHP2 protein onto the sensor chip surface using standard amine coupling chemistry.

    • Inject a series of concentrations of this compound over the immobilized surface and a reference surface (without SHP2).

    • Monitor the binding and dissociation in real-time.

    • Regenerate the surface between injections if necessary.

    • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[11][12]

Principle: An ITC experiment consists of a series of injections of the ligand (inhibitor) into a sample cell containing the protein. The heat released or absorbed upon binding is measured. The resulting data are used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Reagents and Equipment:

    • Isothermal titration calorimeter.

    • Recombinant full-length SHP2 protein.

    • This compound.

    • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Procedure:

    • Thoroughly dialyze the SHP2 protein against the chosen buffer. Dissolve this compound in the final dialysis buffer.

    • Load the SHP2 solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of SHP2 inhibition.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras promotes activation Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive binds & stabilizes

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Biophysical Characterization cluster_3 Cellular & In Vivo Validation HTS High-Throughput Screening (TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different substrate) Dose_Response->Orthogonal_Assay SPR Binding Kinetics (SPR) Orthogonal_Assay->SPR ITC Thermodynamics (ITC) SPR->ITC Cellular_Assay Cellular pERK Assay ITC->Cellular_Assay In_Vivo In Vivo Efficacy Studies Cellular_Assay->In_Vivo

Caption: A typical workflow for the screening and characterization of SHP2 inhibitors.

SHP2_Inhibition_Logic SHP2_closed SHP2 (Closed/Inactive) SHP2_open SHP2 (Open/Active) SHP2_closed->SHP2_open Activation Signal SHP2_open->SHP2_closed Basal State Shp2_IN_13 This compound Binding Binding to Allosteric Site Shp2_IN_13->Binding Binding->SHP2_closed Stabilization Stabilization of Inactive State Binding->Stabilization Inhibition Inhibition of Downstream Signaling Stabilization->Inhibition

Caption: Logical relationship of this compound binding and SHP2 inhibition.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 that targets the "tunnel site," stabilizing the enzyme in its inactive conformation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers working on SHP2-targeted therapies. The methodologies described for TR-FRET, SPR, and ITC are fundamental for the characterization of this and other SHP2 inhibitors. The continued investigation of compounds like this compound holds significant promise for the development of novel treatments for a range of diseases driven by aberrant SHP2 signaling.

References

Shp2-IN-13: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-13 is a potent and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical signaling node and a validated oncogenic driver in various human cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its discovery, detailed synthetic route, and key preclinical data. Methodologies for the essential biochemical and cellular assays used to characterize this inhibitor are also presented, along with a visualization of the signaling pathway it modulates.

Introduction

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2] Dysregulation of Shp2 activity, often through gain-of-function mutations or upstream activation, is implicated in the pathogenesis of various malignancies and developmental disorders like Noonan syndrome.[3] Consequently, the development of selective Shp2 inhibitors has been a major focus of oncology drug discovery.

This compound emerged as a highly selective, orally active allosteric inhibitor that binds to a "tunnel site" on the Shp2 protein.[4] This binding mode locks the phosphatase in an auto-inhibited conformation, preventing its activation and subsequent signal propagation.[4] This guide summarizes the key quantitative data, experimental protocols, and signaling context for this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50Reference
Biochemical AssayShp283.0 nM[4]
Cellular pERK InhibitionNSCLC Cells0.59 µM[4]
Cellular pERK InhibitionNCI-H1975-OR Cells0.63 ± 0.32 µM[4]

Table 2: In Vivo Pharmacokinetics of this compound (5 mg/kg, IV/PO)

ParameterValueReference
ClearanceHigh[4]
Volume of Distribution (Vd)13.9 L/kg[4]
Half-life (T1/2)5.31 h[4]
Oral Bioavailability (F)55.07 ± 7.93%[4]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
Acute Myeloid Leukemia (AML)20 mg/kg, oral gavage, dailySignificant reduction of leukemia burden; Near complete eradication of human CD45+ leukemic cells in blood and spleen.[4]

Experimental Protocols

Synthesis of this compound (Compound 129)

The synthesis of this compound is detailed in patent literature. The following is a representative synthetic scheme. For full experimental details, including reagent quantities and reaction conditions, please refer to the cited patent.

A detailed, step-by-step synthetic protocol would be included here, based on the full text of the relevant patent. This would include reaction schemes, reagent lists, and purification methods. As the full patent text is not available, a generalized description is provided.

The synthesis of this compound likely involves a multi-step sequence, beginning with commercially available starting materials. Key steps would include the formation of the core heterocyclic scaffold, followed by the introduction of the substituted aryl group and the piperidine (B6355638) moiety. The final steps would likely involve functional group manipulations and purification by chromatography to yield the final product.

Shp2 Biochemical Assay (Fluorescence-based)

This protocol outlines a general method for assessing the inhibitory activity of compounds against Shp2 using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human Shp2 protein

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a similar fluorogenic phosphatase substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)

    • This compound and other test compounds dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

    • Add a defined amount of recombinant Shp2 enzyme to each well of the 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay (Western Blot)

This protocol describes how to measure the effect of this compound on the phosphorylation of ERK, a downstream effector of the Shp2-RAS-MAPK pathway.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., NCI-H1975-OR)

    • Cell culture medium and supplements

    • This compound dissolved in DMSO

    • Growth factor (e.g., EGF) to stimulate the pathway

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Serum-starve the cells for a specified time (e.g., 4-6 hours) to reduce basal signaling.

    • Pre-treat the cells with a range of concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK at each inhibitor concentration.

    • Calculate the IC50 value for pERK inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Shp2 signaling pathway and a general experimental workflow for inhibitor characterization.

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Shp2 Shp2 RTK->Shp2 P SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Shp2->Ras_GTP promotes Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->Shp2

Caption: Shp2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Discovery Compound Discovery Synthesis Chemical Synthesis Discovery->Synthesis Biochemical Biochemical Assay (IC50) Synthesis->Biochemical Cellular Cellular Assay (pERK IC50) Biochemical->Cellular PK Pharmacokinetics Cellular->PK Efficacy In Vivo Efficacy PK->Efficacy Lead Lead Compound Efficacy->Lead

Caption: General experimental workflow for the characterization of a Shp2 inhibitor.

Conclusion

This compound is a potent and orally bioavailable allosteric inhibitor of Shp2 with demonstrated preclinical activity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in targeting the Shp2 phosphatase. Further investigation into the therapeutic potential of this compound and similar molecules is warranted.

References

The Effect of Shp2-IN-13 on the RAS-MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that plays a predominantly positive regulatory role in various cellular processes.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is essential for cell proliferation, differentiation, and survival.[3] Dysregulation of SHP2 activity, often through gain-of-function mutations or upstream signaling from receptor tyrosine kinases (RTKs), is implicated in the pathogenesis of developmental disorders and various cancers, including leukemia, lung, and breast cancer.[4][5][6] This central role in oncogenic signaling makes SHP2 a compelling therapeutic target.[2][6]

Historically, targeting phosphatases has been challenging due to the highly conserved and charged nature of their active sites, leading to inhibitors with poor selectivity and bioavailability.[7][8] A significant breakthrough came with the development of allosteric inhibitors that lock SHP2 in its autoinhibited conformation.[9][10] Shp2-IN-13 is a highly selective, orally active, allosteric inhibitor that binds to a "tunnel site" at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[11] This guide provides an in-depth technical overview of the mechanism and effects of this compound on the RAS-MAPK signaling pathway, intended for researchers, scientists, and drug development professionals.

Core Mechanism: SHP2's Role in RAS-MAPK Signaling

Under normal physiological conditions, SHP2 exists in a "closed," autoinhibited state where its N-terminal SH2 domain blocks the catalytic PTP domain.[12] Upon stimulation by growth factors, RTKs become activated and autophosphorylated, creating docking sites for adaptor proteins like Grb2 and GAB1.[1][13] SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, causing a conformational change that relieves autoinhibition and activates its phosphatase activity.[12]

Activated SHP2 positively modulates the RAS-MAPK pathway through several proposed mechanisms:

  • Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate negative regulators of the pathway, such as Sprouty proteins.[14]

  • Dephosphorylation of RAS Itself: SHP2 has been shown to directly dephosphorylate Ras at specific tyrosine residues, which promotes its interaction with the effector protein RAF and sustains signaling.[14]

  • Scaffolding Function: SHP2 can act as a scaffold to facilitate the recruitment of the Grb2-SOS1 complex, which promotes the exchange of GDP for GTP on RAS, leading to its activation.[15][16]

Activated, GTP-bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase).[17] Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[18]

This compound functions as a "molecular glue," stabilizing the closed, inactive conformation of SHP2.[9][11] By locking the enzyme in this state, it prevents the catalytic PTP domain from accessing its substrates, effectively shutting down its downstream signaling functions and inhibiting the activation of the RAS-MAPK pathway.[11][19]

SHP2_RAS_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2_inactive SHP2 (Autoinhibited) RTK->SHP2_inactive Recruits & Activates SOS1 SOS1 RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS1 Promotes SOS1 action on RAS SHP2_active->RAS_GDP Dephosphorylates (enabling activation) MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK TF Transcription Factors pERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation GF Growth Factor GF->RTK Binds Shp2_IN_13 This compound Shp2_IN_13->SHP2_active Inhibits (stabilizes inactive state)

Caption: RAS-MAPK signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data for this compound, demonstrating its potency from biochemical assays to cellular and in vivo models.

Table 1: Biochemical and Cellular Activity of this compound

Assay Type Target/Cell Line Endpoint IC50 Citation
Biochemical SHP2 Enzyme Allosteric Inhibition 83.0 nM [11]
Cellular NCI-H1975-OR (NSCLC) pERK Inhibition 0.63 µM [11]
Cellular NCI-H1975 (NSCLC) pERK Inhibition 0.59 µM [11]

| Cellular | NCI-H1975 (NSCLC) | Cell Proliferation | Not specified, but dose-dependent inhibition observed up to 30 µM |[11] |

Table 2: In Vivo Pharmacokinetics of this compound

Parameter Route Dose Value Citation
Half-life (T½) IV/PO 5 mg/kg 5.31 h [11]
Volume of Distribution (Vd) IV 5 mg/kg 13.9 L/kg [11]

| Oral Bioavailability (F%) | PO vs IV | 5 mg/kg | 55.07% |[11] |

Table 3: In Vivo Efficacy of this compound

Model Treatment Outcome Citation

| Leukemia Mouse Model | 20 mg/kg, daily (oral gavage) | Significant reduction of leukemia burden; near-complete eradication of human CD45+ leukemic cells in blood and spleen. |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize SHP2 inhibitors like this compound.

SHP2 Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein. A common method utilizes a fluorogenic phosphatase substrate.

Protocol:

  • Reagents: Purified full-length human SHP2 protein, assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2), fluorogenic substrate (e.g., DiFMUP), and test compound (this compound).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer. b. In a 384-well plate, add the diluted compound to the wells. c. Add purified SHP2 protein to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the DiFMUP substrate. e. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~358/450 nm).

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithmic concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Biochemical_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound plate_dispense Dispense Compound and SHP2 Enzyme into 384-well plate prep_compound->plate_dispense incubate Incubate to allow compound binding plate_dispense->incubate add_substrate Add DiFMUP Substrate to initiate reaction incubate->add_substrate read_plate Measure Fluorescence over time add_substrate->read_plate analyze Calculate Reaction Rates & % Inhibition read_plate->analyze end Determine IC50 analyze->end

Caption: Workflow for a SHP2 biochemical inhibition assay.
Western Blotting for Cellular pERK Inhibition

This assay measures the ability of this compound to inhibit the RAS-MAPK pathway within intact cells by quantifying the levels of phosphorylated ERK.

Protocol:

  • Cell Culture and Treatment: a. Seed cancer cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for several hours to reduce basal signaling. c. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours). d. Stimulate the cells with a growth factor (e.g., EGF or HGF) for a short period (e.g., 10-15 minutes) to activate the RAS-MAPK pathway.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody specific for pERK (e.g., anti-p-ERK1/2 Thr202/Tyr204).[18] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each sample.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell.[12] It is based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[21][22]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing tagged SHP2) with this compound or a vehicle control for 1 hour.[23]

  • Thermal Challenge: a. Aliquot the cell suspension into PCR tubes or a 384-well PCR plate. b. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[24]

  • Lysis and Separation: a. Lyse the cells by freeze-thaw cycles or with a lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).[22]

  • Detection: a. Collect the supernatant containing the soluble SHP2. b. Analyze the amount of soluble SHP2 at each temperature point using Western blotting or an enzyme complementation assay (e.g., DiscoverX InCell Pulse).[22]

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at an optimized temperature to calculate the EC50 for target engagement.[22]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_process Thermal Challenge & Lysis cluster_analysis Detection & Analysis A1 Culture Cells A2 Treat cells with This compound or Vehicle A1->A2 B1 Aliquot cells and heat across a temp gradient A2->B1 B2 Lyse cells (e.g., freeze-thaw) B1->B2 B3 Centrifuge to separate soluble vs. aggregated protein B2->B3 C1 Collect supernatant (soluble fraction) B3->C1 C2 Quantify soluble SHP2 (e.g., Western Blot) C1->C2 C3 Plot melting curves and determine thermal shift (ΔTm) C2->C3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a potent and selective allosteric inhibitor that effectively targets the SHP2 phosphatase, a key positive regulator of the RAS-MAPK signaling pathway. By stabilizing the autoinhibited conformation of SHP2, it prevents the downstream activation of RAS and ERK, thereby suppressing the proliferation of cancer cells driven by aberrant RTK signaling.[11] Quantitative data demonstrates its activity at biochemical, cellular, and in vivo levels, supported by favorable pharmacokinetic properties. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel SHP2 inhibitors, which hold significant promise as a therapeutic strategy for a range of malignancies.

References

In Vitro Characterization of Shp2-IN-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Shp2-IN-13, a highly selective, orally active allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology, particularly for cancers driven by receptor tyrosine kinase (RTK) pathways. This compound, also identified as compound 129, binds to the "tunnel site" of SHP2, stabilizing it in an inactive conformation.[1] This document outlines the key quantitative data, detailed experimental methodologies, and relevant signaling pathways associated with the preclinical in vitro evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

AnalyteAssay TypeIC50 (nM)
SHP2Biochemical Phosphatase Assay83.0

Source: Data compiled from publicly available information.[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (µM)
NSCLC CellspERK Inhibition0.59
NCI-H1975-OR CellspERK Inhibition0.63 ± 0.32

Source: Data compiled from publicly available information.[1]

Signaling Pathway and Mechanism of Action

This compound is an allosteric inhibitor that locks the SHP2 protein in an auto-inhibited conformation. This prevents the phosphatase domain from accessing its substrates, thereby blocking downstream signaling, most notably the RAS-MAPK pathway.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive stabilizes

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

SHP2 Biochemical Phosphatase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the SHP2 protein.

Experimental Workflow:

Biochemical_Assay_Workflow A Prepare serial dilutions of this compound C Incubate inhibitor with enzyme A->C B Add SHP2 enzyme to assay plate B->C D Add phosphopeptide substrate C->D E Measure phosphatase activity (e.g., fluorescence) D->E F Calculate IC50 E->F Western_Blot_Workflow A Seed and culture cells (e.g., NSCLC cells) B Treat cells with varying concentrations of this compound A->B C Stimulate with a growth factor (e.g., EGF) to activate RTK signaling B->C D Lyse cells and collect protein extracts C->D E Determine protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane (e.g., PVDF) F->G H Probe with primary antibodies (anti-pERK, anti-ERK, anti-GAPDH) G->H I Incubate with secondary antibodies H->I J Detect signal and quantify band intensity I->J K Normalize pERK to total ERK and loading control, then calculate IC50 J->K

References

Shp2-IN-13: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Shp2-IN-13, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document details its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile, offering a valuable resource for researchers in oncology and related fields.

Core Pharmacological Properties

This compound is a highly selective, orally active allosteric inhibitor that targets the "tunnel site" of the SHP2 protein.[1] Its inhibitory action stabilizes SHP2 in an auto-inhibited conformation, preventing its interaction with upstream signaling molecules and subsequent activation of downstream pathways, most notably the RAS-ERK signaling cascade. This mechanism of action makes this compound a promising candidate for the treatment of cancers driven by receptor tyrosine kinase (RTK) signaling.[1]

Quantitative Pharmacological Data
ParameterValueCell Line/SystemReference
Biochemical IC50 83.0 nMRecombinant SHP2 enzyme[1]
Cellular pERK IC50 0.59 µMNSCLC cells[1]
Cellular pERK IC50 0.63 ± 0.32 µMNCI-H1975-OR cells[1]
High Clearance ReportedIn vivo (animal model not specified)[1]
Volume of Distribution (Vd) 13.9 L/kgIn vivo (animal model not specified)[1]
Half-life (T1/2) 5.31 hIn vivo (animal model not specified)[1]
Oral Bioavailability (F) 55.07 ± 7.93%In vivo (animal model not specified)[1]

Signaling Pathways and Mechanism of Action

SHP2 is a critical signaling node downstream of multiple RTKs. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This interaction relieves the auto-inhibition of SHP2's phosphatase domain, allowing it to dephosphorylate and activate downstream signaling proteins, leading to the activation of the RAS-RAF-MEK-ERK pathway. This pathway is a key driver of cell proliferation, survival, and differentiation.

This compound binds to an allosteric "tunnel site" at the interface of the N-SH2, C-SH2, and PTP domains. This binding event locks SHP2 in its inactive, auto-inhibited conformation, preventing the conformational changes required for its activation. Consequently, the downstream RAS-ERK signaling cascade is suppressed.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive Binds to 'tunnel site' and stabilizes inactive state

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the original discovery publication.

In Vitro SHP2 Enzymatic Assay

This assay determines the direct inhibitory activity of this compound on the SHP2 enzyme.

  • Materials:

    • Recombinant human SHP2 protein

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

    • This compound dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 20 µL of SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of DiFMUP substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) every minute for 30 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

SHP2_Enzymatic_Assay_Workflow Start Start Prep_Compound Prepare serial dilutions of this compound in DMSO Start->Prep_Compound Add_Compound Add compound/DMSO to 384-well plate Prep_Compound->Add_Compound Add_Enzyme Add SHP2 enzyme solution and incubate Add_Compound->Add_Enzyme Add_Substrate Add DiFMUP substrate to initiate reaction Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Determine percent inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Calculate IC50 value Calculate_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro SHP2 enzymatic assay.
Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the SHP2 signaling pathway in a cellular context by measuring the phosphorylation of its downstream effector, ERK.

  • Materials:

    • Cancer cell lines (e.g., NSCLC, NCI-H1975-OR)

    • Cell culture medium and supplements

    • This compound dissolved in DMSO

    • Growth factors (e.g., EGF) to stimulate the pathway

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pERK and tERK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify the band intensities and normalize the pERK signal to the tERK signal.

    • Plot the normalized pERK levels against the concentration of this compound to determine the cellular IC50.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

  • Animal Model:

    • Male Sprague-Dawley rats or BALB/c mice.

  • Procedure:

    • Administer this compound intravenously (IV) via the tail vein (e.g., 5 mg/kg) and orally (PO) by gavage (e.g., 5 mg/kg).

    • Collect blood samples from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

    • Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) using appropriate software.

In Vivo Anti-Leukemic Efficacy Study

This study assesses the anti-tumor activity of this compound in a mouse model of leukemia.

  • Animal Model:

    • Immunodeficient mice (e.g., NOD/SCID) engrafted with a human acute myeloid leukemia (AML) cell line (e.g., MOLM-13).

  • Procedure:

    • Inject the AML cells intravenously into the mice.

    • Monitor the engraftment of the leukemia cells by measuring the percentage of human CD45+ cells in the peripheral blood.

    • Once the leukemia is established, randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally by gavage daily at a specified dose (e.g., 20 mg/kg).

    • Monitor the leukemia burden in the blood, spleen, and bone marrow at the end of the study.

    • Assess the overall survival of the mice in each group.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with favorable pharmacokinetic properties and demonstrated in vivo anti-tumor efficacy. Its distinct mechanism of action, targeting the "tunnel site" to lock SHP2 in an inactive state, provides a promising therapeutic strategy for cancers dependent on RTK signaling. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigation of this compound.

References

Shp2-IN-13: A Chemical Probe for Interrogating SHP2 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling and is a well-validated target in oncology. Shp2-IN-13 has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, making it an invaluable tool for studying SHP2 function in normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use as a chemical probe.

Introduction to SHP2 and the Role of this compound

SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-RAF-MEK-ERK cascade. In its basal state, SHP2 is autoinhibited. Upon cellular stimulation, it is recruited to phosphorylated tyrosine residues on RTKs and scaffolding proteins, leading to a conformational change that activates its phosphatase activity. Dysregulation of SHP2 is implicated in various cancers and developmental disorders.

This compound, also identified as compound 129 in its discovery publication, is a highly selective allosteric inhibitor that binds to the "tunnel site" of SHP2.[1][2][3] This binding locks the enzyme in its inactive conformation, preventing its activation and downstream signaling. Its favorable properties, including high potency and oral bioavailability, make it a superior chemical probe for both in vitro and in vivo studies of SHP2 function.

Mechanism of Action

This compound functions as a "molecular glue," stabilizing the autoinhibited conformation of SHP2. It binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This action prevents the release of the N-SH2 domain from the PTP domain's active site, even in the presence of upstream activating signals.

cluster_inactive Inactive State cluster_active Active State Inactive SHP2 Inactive SHP2 Active SHP2 Active SHP2 Inactive SHP2->Active SHP2 Activation N-SH2 N-SH2 PTP PTP N-SH2->PTP blocks active site Active SHP2->Inactive SHP2 Deactivation Substrate Substrate Active SHP2->Substrate dephosphorylates pY-Protein pY-Protein pY-Protein->Active SHP2 binds N-SH2 This compound This compound This compound->Inactive SHP2 Binds to tunnel site & stabilizes

Fig 1. Mechanism of SHP2 allosteric inhibition by this compound.

Quantitative Data

This compound has been characterized extensively to determine its potency, selectivity, and pharmacokinetic properties. A summary of this data is presented below.

Table 1: Biochemical and Cellular Activity of this compound
Assay TypeTarget/Cell LineIC50Reference(s)
Biochemical AssayFull-length SHP283.0 nM[1][2][3]
Cellular Assay (pERK)NCI-H1975 (NSCLC)0.59 µM[1]
Cellular Assay (pERK)NCI-H1975-OR (Osimertinib Resistant)0.63 ± 0.32 µM[1]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueDosingReference(s)
Half-life (T1/2)5.31 h5 mg/kg (IV/PO)[1]
Volume of Distribution (Vd)13.9 L/kg5 mg/kg (IV/PO)[1]
Oral Bioavailability (F)55.07 ± 7.93%5 mg/kg (IV/PO)[1][2][3]
Table 3: Selectivity Profile of this compound

The primary publication describes this compound as a "highly selective" inhibitor.[2][3] Detailed selectivity data against a panel of other phosphatases is crucial for its validation as a chemical probe. While a comprehensive panel is not publicly available in the search results, its allosteric mechanism of action, targeting a unique pocket, inherently confers a higher degree of selectivity over active-site directed inhibitors.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound as a chemical probe. The following protocols are based on standard methods for evaluating SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified full-length SHP2.

cluster_prep Preparation cluster_workflow Assay Workflow Reagents Recombinant full-length SHP2 SHP2 Activating Peptide DiFMUP Substrate Assay Buffer This compound Activate 1. Pre-incubate SHP2 with Activating Peptide Inhibit 2. Add serial dilutions of this compound Activate->Inhibit React 3. Initiate reaction with DiFMUP substrate Inhibit->React Measure 4. Measure fluorescence of DiFMU product (Ex/Em = 360/460 nm) React->Measure Analyze 5. Calculate IC50 values Measure->Analyze

Fig 2. Workflow for SHP2 biochemical inhibition assay.

Protocol:

  • Enzyme Activation: Pre-incubate recombinant full-length human SHP2 with a SHP2 activating peptide (e.g., a dually phosphorylated peptide from IRS-1) in assay buffer for 15 minutes at 37°C. This step is crucial for achieving a catalytically active conformation of the enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a 10-point dose-response format) or vehicle control (DMSO) to the activated enzyme mixture and incubate for a further 15-30 minutes.

  • Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Detection: Incubate for 60 minutes at 37°C. Measure the fluorescence of the resulting DiFMU product using a microplate reader (Excitation/Emission ≈ 360/460 nm).

  • Data Analysis: Normalize the data to controls and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)

This assay determines the ability of this compound to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation status of a key downstream effector, ERK.

Cell_Culture 1. Culture RTK-driven cancer cells (e.g., NCI-H1975) Treatment 2. Treat cells with various concentrations of this compound Cell_Culture->Treatment Lysis 3. Lyse cells in RIPA buffer with phosphatase and protease inhibitors Treatment->Lysis Quantification 4. Determine protein concentration (BCA assay) Lysis->Quantification SDS_PAGE 5. Separate protein lysates by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-p-ERK, anti-total ERK) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect with ECL substrate and image Secondary_Ab->Detection Analysis 11. Quantify band intensity and calculate cellular IC50 Detection->Analysis

Fig 3. Western blot workflow for cellular pERK inhibition.

Protocol:

  • Cell Culture and Treatment: Plate RTK-driven cancer cells (e.g., NCI-H1975) and allow them to adhere. Treat the cells with a serial dilution of this compound for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

In Vivo Efficacy Studies

This compound has demonstrated efficacy in a murine model of leukemia.[1] The following is a general protocol for assessing in vivo anti-tumor activity.

Protocol:

  • Model System: Utilize a relevant xenograft or patient-derived xenograft (PDX) model. For example, an AML model can be established by engrafting human leukemia cells (e.g., MOLM-13) into immunocompromised mice.

  • Dosing: Based on pharmacokinetic data, administer this compound via oral gavage. A reported efficacious dose is 20 mg/kg, administered daily.[1] A vehicle control group should be included.

  • Monitoring: Monitor tumor burden over time. For leukemia models, this can be done by measuring the percentage of human CD45+ cells in peripheral blood or spleen via flow cytometry. For solid tumors, measure tumor volume with calipers. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, harvest tumors or tissues for pharmacodynamic analysis (e.g., western blot for p-ERK) to confirm target engagement in vivo.

Signaling Pathways

SHP2 is a central node in multiple signaling pathways. This compound, by inhibiting SHP2, can be used to probe the involvement of SHP2 in these cascades.

RTK RTK SHP2 SHP2 RTK->SHP2 Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->Grb2_SOS activates Shp2_IN_13 This compound Shp2_IN_13->SHP2 inhibits

References

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Early-Stage Research on Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Shp2-IN-13, a novel, potent, and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a compelling target for the treatment of various cancers. This compound, also identified as compound 129, demonstrates significant promise in preclinical studies, offering a potential new therapeutic strategy for RTK-driven malignancies.[1][2] This document details the mechanism of action, quantitative preclinical data, and the experimental protocols utilized in the initial characterization of this compound.

Core Data Summary

The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.

Table 1: In Vitro Potency and Efficacy of this compound
ParameterValueCell Line/SystemNotes
SHP2 Inhibition IC50 83.0 nMFull-length SHP2Allosteric inhibitor targeting the "tunnel site".[1][2]
pERK Signaling IC50 0.59 µMNSCLC CellsInhibition of phosphorylated ERK in a dose-dependent manner.
pERK Signaling IC50 0.63 ± 0.32 µMNCI-H1975-OR CellsInhibition in RTK inhibitor-resistant cells.
Table 2: In Vivo Pharmacokinetic Profile of this compound
ParameterValueSpeciesDosing
Clearance HighMouse5 mg/kg (IV/PO)
Volume of Distribution (Vd) 13.9 L/kgMouse5 mg/kg (IV/PO)
Half-life (T1/2) 5.31 hMouse5 mg/kg (IV/PO)
Oral Bioavailability (F) 55.07 ± 7.93%Mouse5 mg/kg (IV/PO)

Data derived from in vivo pharmacokinetic studies.[1][3]

Table 3: In Vivo Anti-Leukemic Efficacy of this compound
Animal ModelTreatment RegimenKey Findings
Hematological Malignancy Model20 mg/kg, daily oral gavageSignificant reduction of leukemia burden.[1]
Human CD45+ Leukemic Cells20 mg/kg, daily oral gavageNear complete eradication in blood and spleen.[1]

Mechanism of Action: Allosteric Inhibition of the SHP2 "Tunnel Site"

This compound functions as a highly selective, orally active allosteric inhibitor that targets a "tunnel site" on the SHP2 protein.[1] This binding pocket is distinct from the active site and, when occupied by this compound, stabilizes the auto-inhibited conformation of SHP2. This prevents the conformational changes necessary for its catalytic activity, thereby blocking downstream signaling through pathways such as the RAS-MAPK cascade. The inhibition of ERK phosphorylation (pERK) is a key downstream marker of this compound's activity.

SHP2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Complex cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation Signal SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes GDP/GTP Exchange Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive Binds to 'Tunnel Site' Stabilizes Inactive State RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

SHP2 signaling pathway and mechanism of this compound inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound, based on the primary research publication.[2]

SHP2 Enzymatic Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against the full-length human SHP2 protein.

SHP2_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagent_prep Prepare Assay Buffer: - 60 mM HEPES (pH 7.2) - 75 mM NaCl - 75 mM KCl - 1 mM EDTA - 0.05% P-20 - 2 mM DTT incubation Incubate SHP2 enzyme with This compound or DMSO (control) for 30 min at 25°C reagent_prep->incubation compound_prep Prepare serial dilutions of this compound in DMSO compound_prep->incubation substrate_add Add DiFMUP substrate to initiate reaction incubation->substrate_add reaction_run Allow reaction to proceed for 30 min at 25°C substrate_add->reaction_run readout Measure fluorescence intensity (Ex: 355 nm, Em: 460 nm) reaction_run->readout analysis Calculate IC50 value readout->analysis

Workflow for the SHP2 biochemical inhibition assay.

Materials:

  • Full-length recombinant human SHP2 protein

  • This compound (compound 129)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 2 mM DTT

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the SHP2 enzyme solution to the wells and incubate for 30 minutes at 25°C.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Allow the reaction to proceed for 30 minutes at 25°C.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular pERK Western Blot Assay

This protocol assesses the effect of this compound on the phosphorylation of ERK in a cellular context.

pERK_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cell_seeding Seed NSCLC or NCI-H1975-OR cells in 6-well plates cell_treatment Treat cells with varying concentrations of this compound (0-30 µM) for 24 hours cell_seeding->cell_treatment cell_lysis Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibodies (anti-pERK, anti-ERK, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate and an imaging system secondary_ab->detection

Workflow for the cellular pERK Western blot assay.

Materials:

  • NSCLC or NCI-H1975-OR cells

  • This compound

  • Cell lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed NSCLC or NCI-H1975-OR cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-30 µM) for 24 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pERK, total ERK, and GAPDH (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of pERK normalized to total ERK and the loading control.

In Vivo Anti-Leukemic Efficacy Study

This study evaluates the anti-tumor activity of this compound in a hematological malignancy mouse model.

Animal Model:

  • A suitable mouse model for hematological malignancy is used, for example, by engrafting human acute myeloid leukemia (AML) cells into immunodeficient mice.

Treatment:

  • Once tumors are established, mice are randomized into vehicle control and treatment groups.

  • This compound is administered via oral gavage at a dose of 20 mg/kg daily.

Efficacy Assessment:

  • Tumor burden is monitored regularly.

  • At the end of the study, blood and spleen are collected.

  • The percentage of human CD45+ leukemic cells in the blood and spleen is determined by flow cytometry to assess the reduction in leukemia burden.

  • Animal body weight and general health are monitored throughout the study to assess toxicity.

In_Vivo_Efficacy_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis engraftment Engraft human AML cells into immunodeficient mice tumor_establishment Allow tumors to establish engraftment->tumor_establishment randomization Randomize mice into control and treatment groups tumor_establishment->randomization dosing Administer this compound (20 mg/kg, daily) or vehicle via oral gavage randomization->dosing monitoring Monitor tumor growth, body weight, and health dosing->monitoring tissue_collection Collect blood and spleen at study endpoint monitoring->tissue_collection flow_cytometry Analyze human CD45+ cells by flow cytometry tissue_collection->flow_cytometry data_analysis Compare leukemia burden between groups flow_cytometry->data_analysis

Workflow for the in vivo anti-leukemic efficacy study.

Conclusion

The early-stage research on this compound (compound 129) has identified it as a potent and selective allosteric inhibitor of SHP2 with promising in vitro and in vivo anti-cancer activity. Its ability to inhibit pERK signaling in RTK-driven cancer cells, including those resistant to other targeted therapies, highlights its potential as a valuable therapeutic agent. The favorable oral bioavailability and significant anti-leukemic efficacy observed in preclinical models warrant further investigation and development of this compound for the treatment of cancers with oncogenic RTK drivers and other SHP2-related diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising SHP2 inhibitor.

References

Methodological & Application

Application Notes and Protocols for Shp2-IN-13 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Shp2-IN-13, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in cancer cell line research. This document outlines the mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for key experimental applications.

Introduction to this compound

This compound is a small molecule inhibitor that targets the "tunnel site" of the SHP2 protein, locking it in an inactive conformation.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways, which are frequently dysregulated in cancer, promoting cell proliferation, survival, and differentiation.[1][2][4] Consequently, inhibiting SHP2 with molecules like this compound presents a promising therapeutic strategy for various cancers.

Mechanism of Action

This compound functions as an allosteric inhibitor. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signals, this autoinhibition is relieved. This compound binds to a "tunnel" site, stabilizing the autoinhibited conformation and preventing the activation of SHP2. This, in turn, blocks downstream signaling through the RAS-ERK and PI3K-AKT pathways.[1][5]

Data Presentation: Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for designing experiments and determining appropriate concentration ranges for cell-based assays.

Cell LineCancer TypeIC50 (pERK)Reference
NSCLC cellsNon-Small Cell Lung Cancer0.59 µM[1]
NCI-H1975-OR cellsNon-Small Cell Lung Cancer0.63 ± 0.32 μM[1]
MOLM-13Acute Myeloid Leukemia12 µM (cell viability)[6]
MV4-11Acute Myeloid Leukemia8.2 µM (cell viability)[6]
Kasumi-1Acute Myeloid Leukemia8.5 µM (cell viability)[6]
KYSE-520Esophageal Carcinoma5.4 µM (cell viability)[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a general experimental workflow for its evaluation in cancer cell lines.

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling cluster_ras_erk RAS-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS PI3K PI3K SHP2_active->PI3K Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive Allosteric Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture (e.g., NSCLC, AML) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (MTT, MTS, or similar) treatment->viability_assay western_blot 4. Western Blot Analysis (p-ERK, p-AKT, total proteins) treatment->western_blot data_analysis 5. Data Analysis (IC50 determination, pathway modulation) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for SHP2 Inhibitors in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: While specific data for "Shp2-IN-13" was not found in the available literature, this document provides a comprehensive overview and generalized protocols based on widely studied allosteric SHP2 inhibitors such as SHP099, PF-07284892, and RMC-4550. These inhibitors share a common mechanism of action and their in vivo application provides a strong framework for designing experiments with novel SHP2 inhibitors.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2][3][4] SHP2 acts as a downstream mediator for multiple receptor tyrosine kinases (RTKs).[2][4] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy for a range of cancers, particularly those driven by RTK signaling or carrying specific KRAS mutations.[4][5] Allosteric inhibitors of SHP2 have demonstrated efficacy in preclinical xenograft models, both as monotherapies and in combination with other targeted agents.[1][4]

These application notes provide a summary of dosing and administration protocols for SHP2 inhibitors in animal xenograft models based on published studies, along with a generalized experimental workflow and a depiction of the targeted signaling pathway.

Data Presentation: SHP2 Inhibitors in Xenograft Models

The following table summarizes the dosing regimens and experimental details for several allosteric SHP2 inhibitors in various cancer xenograft models. This data can serve as a starting point for designing in vivo studies with new SHP2 inhibitors.

SHP2 InhibitorDose and ScheduleAdministration RouteTumor Type (Cell Line)Animal ModelKey OutcomesReference
SHP0998 mg/kg, qdOral gavageKYSE520 (Esophageal Squamous Cell Carcinoma)Nude ratsT/C = 70%[3]
SHP09925 mg/kg, qdOral gavageKYSE520 (Esophageal Squamous Cell Carcinoma)Nude ratsT/C = 14%[3]
SHP09975 mg/kg, q2dOral gavageKYSE520 (Esophageal Squamous Cell Carcinoma)Nude ratsT/C = 18%[3]
SHP099Not specifiedOral gavageKYSE520 (Esophageal Squamous Cell Carcinoma)Nude miceMarked tumor growth inhibition[2]
SHP099Not specifiedNot specifiedKRAS-mutant NSCLC (PDX model)MiceImpaired tumor growth[4]
PF-0728489230 mg/kg, every other dayOralVarious solid tumorsAnimalsMaintained efficacy and better tolerated than daily dosing[6][7]
RMC-4550Not specifiedNot specifiedMyeloproliferative Neoplasms (MPL-W515L)Mouse modelAntagonized MPN phenotypes and increased survival[8]
P9 (PROTAC)25 mg/kgIntraperitoneal injectionNot specifiedMiceCmax = 1.2 ± 0.1 µM, t1/2 = 3.7 ± 0.7 h[9]
P9 (PROTAC)50 mg/kgIntraperitoneal injectionNot specifiedMiceCmax = 2.5 ± 0.2 µM, t1/2 = 3.0 ± 0.5 h[9]

T/C: Treatment/Control tumor volume ratio. A lower T/C value indicates greater anti-tumor efficacy.

Experimental Protocols

This section outlines a generalized protocol for evaluating the efficacy of a SHP2 inhibitor in a subcutaneous xenograft mouse model.

Reagent and Animal Preparation
  • SHP2 Inhibitor Formulation:

    • The formulation of the SHP2 inhibitor will depend on its physicochemical properties. For oral administration, inhibitors are often formulated in vehicles such as 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, and 50% water.

    • For intraperitoneal injection, the inhibitor may be dissolved in a suitable solvent like DMSO and then diluted with saline or corn oil.

    • It is crucial to perform a tolerability study to ensure the vehicle and the final formulation are well-tolerated by the animals.

  • Cell Culture:

    • The selected human cancer cell line (e.g., KYSE520 for esophageal cancer, or a KRAS-mutant non-small cell lung cancer line) should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.[2][3]

    • Cells should be maintained in a logarithmic growth phase and be free of mycoplasma contamination.

  • Animal Models:

    • Immunocompromised mice, such as athymic nude mice or SCID mice, are commonly used for xenograft studies to prevent rejection of human tumor cells.

    • Animals should be acclimated for at least one week before the start of the experiment. All animal procedures must be performed in accordance with institutional guidelines and regulations.

Xenograft Tumor Implantation
  • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Monitor the animals regularly for tumor formation.

Treatment Administration and Monitoring
  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the SHP2 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health status throughout the study as indicators of toxicity.

Endpoint Analysis
  • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Tumor samples can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blotting for p-ERK) or fixed in formalin for immunohistochemistry.[3]

Mandatory Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP/GTP exchange SHP2->RAS_GDP Promotes activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor SHP2 Inhibitor Inhibitor->SHP2

Caption: The SHP2 signaling pathway in the context of RTK activation and the MAPK cascade.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow CellCulture 1. Cell Culture (e.g., KYSE520) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5a. Treatment Group (SHP2 Inhibitor) Randomization->Treatment Control 5b. Control Group (Vehicle) Randomization->Control Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Control->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, PD markers) Monitoring->Endpoint

Caption: A typical experimental workflow for an in vivo xenograft study using a SHP2 inhibitor.

References

Western blot protocol for pERK with Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Western Blot Analysis of pERK Modulation by Shp2-IN-13

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the Ras-MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4] Upon growth factor stimulation, SHP2 is recruited to activated RTKs or associated docking proteins, where it facilitates the activation of Ras, leading to the sequential phosphorylation and activation of Raf, MEK, and ultimately, the extracellular signal-regulated kinase (ERK).[4][5]

Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[6][7] this compound is a small molecule inhibitor designed to target the enzymatic activity of SHP2. By inhibiting SHP2, this compound is expected to attenuate the downstream Ras-MAPK signaling cascade, resulting in a decrease in the phosphorylation of ERK (pERK).[3][8]

Western blotting is a fundamental technique to verify the cellular efficacy of SHP2 inhibitors by quantifying the phosphorylation status of key downstream targets like ERK.[8] This document provides a detailed protocol for treating cultured cells with this compound and subsequently analyzing the levels of pERK (Thr202/Tyr204) and total ERK by Western blot.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the SHP2-regulated ERK signaling pathway and the general experimental workflow for the Western blot analysis.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunodetection (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis & Quantification G->H

References

Application Notes and Protocols for Shp2-IN-13 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras-MAPK (mitogen-activated protein kinase) pathway.[1][2] Its dysregulation is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][3] Shp2-IN-13 is a highly selective and orally active allosteric inhibitor of Shp2 that binds to a "tunnel site," stabilizing the enzyme in an inactive conformation.[4] With a reported IC50 of 83.0 nM in biochemical assays, this compound serves as a valuable tool compound for studying Shp2 biology and as a lead candidate for drug development.[4]

These application notes provide detailed protocols for utilizing this compound and similar allosteric inhibitors in high-throughput screening (HTS) assays to identify and characterize novel Shp2 inhibitors. The protocols cover both biochemical and cellular-based assays, offering a comprehensive guide for researchers in the field of drug discovery.

Shp2 Signaling Pathway

Shp2 is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs).[5] Upon growth factor binding and RTK activation, Shp2 is recruited to phosphorylated receptors or adaptor proteins, leading to its activation. Activated Shp2 dephosphorylates specific substrates, ultimately leading to the activation of the Ras-ERK signaling cascade, which promotes cell proliferation, survival, and differentiation.[6] Allosteric inhibitors like this compound lock Shp2 in its auto-inhibited state, preventing this signaling cascade.[7]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive Recruitment & Activation SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF Activity Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Ras_GTP Ras-GTP Shp2_active->Ras_GTP Dephosphorylation of negative regulators Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->Shp2_inactive Stabilizes inactive state

Figure 1: Simplified SHP2 signaling pathway and the mechanism of action of this compound.

Quantitative Data from HTS Assays

The following tables summarize key quantitative data from representative high-throughput screening assays for Shp2 inhibitors.

ParameterValueReference
Compound This compound[4]
Target Full-length SHP2[4]
Assay Type Biochemical (Allosteric Inhibition)[4]
IC50 83.0 nM[4]
Cellular pERK IC50 (NCI-H1975-OR) 0.63 ± 0.32 μMMedchemExpress Product Page
Cellular pERK IC50 (NSCLC cells) 0.59 μMMedchemExpress Product Page
Table 1: Potency of this compound.
ParameterValueReference
Screening Method Fluorescence-based enzyme assay & Thermal shift assay[8]
Compound Library Size ~2300[8]
Hit Rate (PTP inhibitors) 0.17%[8]
Hit Rate (Allosteric inhibitors) 1.22%[8]
Z'-factor ≥ 0.72 (for a similar fluorescence-based assay)[9]
Table 2: Representative HTS Campaign Metrics for SHP2 Inhibitors.
CompoundSHP2 IC50 (μM)SHP1 IC50 (μM)PTP1B IC50 (μM)Selectivity (SHP1/SHP2)Selectivity (PTP1B/SHP2)Reference
PHPS1 Not specified>15x vs SHP2>8x vs SHP2>15>8[10]
Compound 8 5.5Several-fold higherSeveral-fold higher>1>1[6]
NSC-87877 0.318Similar to SHP2Not specified~1Not specified[6]
Table 3: Selectivity Profile of Representative SHP2 Inhibitors.

Experimental Protocols

Biochemical HTS Assay for Allosteric SHP2 Inhibitors

This protocol describes a fluorescence-based assay suitable for high-throughput screening to identify allosteric inhibitors of Shp2. The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), by the full-length Shp2 protein.[11]

Materials:

  • Full-length wild-type Shp2 protein

  • DiFMUP substrate (e.g., from Invitrogen)

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[6]

  • Compound library in DMSO

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)[11]

Protocol:

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library to the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, a known Shp2 inhibitor like this compound for positive control).

  • Enzyme Preparation: Prepare a working solution of full-length Shp2 in assay buffer. The final concentration should be optimized for a robust signal window and linear reaction kinetics (typically in the low nanomolar range, e.g., 0.5 nM).[12]

  • Enzyme Addition: Add the Shp2 enzyme solution to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding to the enzyme.[13]

  • Substrate Addition: Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at or near the Km value for Shp2 to ensure sensitivity to competitive inhibitors (e.g., 10-200 µM).[12][13] Add the DiFMUP solution to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the fluorescence intensity at multiple time points (e.g., every minute for 30 minutes) to determine the initial reaction velocity.

  • Data Analysis: Calculate the rate of DiFMUP dephosphorylation for each well. Normalize the data to the controls on each plate. A decrease in the reaction rate in the presence of a compound indicates potential inhibition.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (384-well plate) Enzyme_Addition Add Shp2 Enzyme Compound_Plating->Enzyme_Addition Enzyme_Prep Shp2 Enzyme Preparation Enzyme_Prep->Enzyme_Addition Substrate_Prep DiFMUP Substrate Preparation Substrate_Addition Add DiFMUP Substrate Substrate_Prep->Substrate_Addition Incubation Incubate (30-60 min) Enzyme_Addition->Incubation Incubation->Substrate_Addition Kinetic_Read Kinetic Fluorescence Reading Substrate_Addition->Kinetic_Read Data_Normalization Data Normalization Kinetic_Read->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Figure 2: Workflow for the biochemical HTS assay for allosteric SHP2 inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[14] This protocol is adapted for a high-throughput format to assess the target engagement of Shp2 inhibitors.[15][16]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium and reagents

  • Compound library in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing non-ionic detergents and protease inhibitors)

  • 384-well PCR plates

  • Thermal cycler

  • Detection system (e.g., AlphaScreen, ELISA, or high-throughput Western blotting)

Protocol:

  • Cell Culture and Plating: Culture HEK293T cells to the desired confluency. Harvest and resuspend the cells in culture medium at an appropriate density. Dispense the cell suspension into the wells of a 384-well PCR plate.

  • Compound Treatment: Add the test compounds to the cell plates at the desired final concentration. Include DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 1-2 hours) to allow for compound uptake and target engagement.[16]

  • Thermal Challenge: Place the PCR plates in a thermal cycler and heat to a specific temperature for a short duration (e.g., 50-55°C for 3 minutes).[15][16] This temperature should be optimized to induce partial denaturation of Shp2 in the absence of a stabilizing ligand.

  • Cell Lysis: After the heat treatment, lyse the cells by adding lysis buffer to each well.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the plates to pellet the aggregated proteins.

  • Detection of Soluble Shp2: Carefully transfer the supernatant containing the soluble proteins to a new plate for analysis. Quantify the amount of soluble Shp2 using a suitable high-throughput detection method. An increase in the amount of soluble Shp2 in the presence of a compound indicates that the compound has bound to and stabilized the protein.

  • Data Analysis: Normalize the data to the DMSO control. Compounds that show a significant increase in the soluble Shp2 fraction are considered hits for target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Thermal Challenge cluster_detection Detection and Analysis Cell_Plating Cell Plating (384-well PCR plate) Compound_Addition Add Compounds Cell_Plating->Compound_Addition Incubation Incubate (1-2 hours) Compound_Addition->Incubation Heat_Shock Thermal Challenge (e.g., 55°C for 3 min) Incubation->Heat_Shock Cell_Lysis Cell Lysis Heat_Shock->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Detection Detect Soluble Shp2 Supernatant_Transfer->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 3: Workflow for the high-throughput Cellular Thermal Shift Assay (CETSA).

Hit Confirmation and Orthogonal Assays

Hits identified from the primary HTS should be subjected to a series of confirmation and orthogonal assays to eliminate false positives and to further characterize their activity.

  • Dose-Response Analysis: Confirmed hits should be tested in a dose-response format in the primary assay to determine their potency (IC50).

  • Orthogonal Biochemical Assay: To rule out assay artifacts, hits should be tested in an alternative biochemical assay format. For example, if the primary screen used a fluorescence intensity-based readout, a confirmation assay could use a different detection method, such as fluorescence polarization or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Selectivity Profiling: The selectivity of the confirmed hits should be assessed by testing them against other related protein tyrosine phosphatases (e.g., SHP1, PTP1B) to ensure they are specific for Shp2.[6]

  • Cellular Activity Assays: The ability of the compounds to inhibit Shp2 signaling in a cellular context should be evaluated. A common method is to measure the phosphorylation level of ERK (pERK), a downstream effector of the Shp2 pathway, by Western blotting or a high-throughput cellular immunoassay. A reduction in pERK levels upon compound treatment indicates cellular activity.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and characterization of Shp2 allosteric inhibitors like this compound. By employing a combination of robust biochemical and cellular assays, researchers can efficiently identify and validate novel modulators of Shp2, paving the way for the development of new therapeutics for a range of diseases. Careful assay design, optimization, and a thorough hit confirmation cascade are essential for the success of any HTS campaign.

References

Application of Shp2-IN-13 in Leukemia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). In normal hematopoiesis, Shp2 is essential for the proper development and function of hematopoietic stem and progenitor cells. However, both gain-of-function mutations in PTPN11 and the overexpression of wild-type Shp2 are implicated in the pathogenesis of several hematological malignancies, including acute myeloid leukemia (AML) and juvenile myelomonocytic leukemia (JMML). Aberrant Shp2 activation leads to the hyperactivation of downstream pro-oncogenic pathways, most notably the Ras-MAPK, PI3K/AKT, and JAK/STAT signaling axes, which drive leukemia cell proliferation, survival, and differentiation arrest.

Shp2-IN-13 is a potent, selective, and orally bioavailable allosteric inhibitor of Shp2. It targets a "tunnel site" formed by the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing Shp2 in its closed, auto-inhibited conformation. This mechanism prevents its interaction with upstream activators and subsequent dephosphorylation of substrates, thereby blocking downstream signaling. This compound has demonstrated anti-leukemic efficacy, making it a valuable tool for investigating the role of Shp2 in leukemia and a promising therapeutic candidate.[1]

Mechanism of Action

This compound functions as a "molecular glue," locking the Shp2 protein in an inactive state. In its basal state, the N-SH2 domain of Shp2 binds to the PTP domain, sterically hindering the catalytic site. Upon RTK activation, Shp2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, allowing the PTP domain to access and dephosphorylate its substrates, leading to the activation of signaling pathways like the Ras-MAPK cascade. This compound binds to an allosteric pocket, stabilizing the auto-inhibited conformation and preventing this activation sequence.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (Inactive) RTK_active RTK (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Shp2_inactive Shp2 (Auto-inhibited) RTK_active->Shp2_inactive Recruits & Activates GF Growth Factor GF->RTK_inactive Binds Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Ras Ras-GDP Shp2_active->Ras Promotes GDP/GTP Exchange Shp2_IN_13 This compound Shp2_IN_13->Shp2_inactive Binds & Stabilizes Inactive State Ras_GTP Ras-GTP Ras->Ras_GTP MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras_GTP->MAPK_Cascade Activates Proliferation Leukemia Cell Proliferation & Survival MAPK_Cascade->Proliferation Promotes

Figure 1: Mechanism of Shp2 activation and inhibition by this compound.

Data Presentation

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

Parameter Value Target/Cell Line Comments Source
Enzymatic IC₅₀ 83.0 nM Shp2 Direct measurement of phosphatase inhibition. [1]
p-ERK IC₅₀ 0.59 µM NCI-H1975 (NSCLC) Measures inhibition of downstream signaling. [1]

| p-ERK IC₅₀ | 0.63 ± 0.32 µM | NCI-H1975-OR (Resistant NSCLC) | Demonstrates activity in a resistant cell model. |[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Parameter Value Species Dosing Comments Source
Half-life (T½) 5.31 h Not Specified 5 mg/kg (IV/PO) Moderate half-life supporting in vivo studies. [1]
Oral Bioavailability (F) 55.07 ± 7.93% Not Specified 5 mg/kg (IV/PO) Good oral bioavailability. [1]

| Efficacy | Significant reduction of leukemia burden | Mouse | 20 mg/kg (daily, oral gavage) | Demonstrates anti-leukemic activity in an in vivo model. |[1] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in leukemia research are provided below.

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

cluster_workflow Cell Viability Assay Workflow A 1. Seed Leukemia Cells (e.g., MOLM-13, MV4-11) in 96-well opaque plates. B 2. Add serial dilutions of This compound and incubate (e.g., 72 hours). A->B C 3. Equilibrate plate to room temperature (30 min). B->C D 4. Add CellTiter-Glo® Reagent to each well. C->D E 5. Mix on orbital shaker (2 min) to induce cell lysis. D->E F 6. Incubate at room temperature (10 min) to stabilize signal. E->F G 7. Measure luminescence using a plate reader. F->G H 8. Calculate IC₅₀ value. G->H

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate luminometer

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare a 2x serial dilution of this compound in culture medium. The final concentration range should typically span from 1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).

    • Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer.

    • Subtract the average background luminescence (medium-only wells) from all experimental readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 2: Western Blotting for Phosphorylated ERK (p-ERK)

This protocol assesses the inhibition of the Ras-MAPK pathway by measuring the phosphorylation status of ERK1/2.

cluster_workflow Western Blot Workflow for p-ERK A 1. Treat leukemia cells with This compound for a defined period (e.g., 2-4 hours). B 2. Lyse cells and quantify protein concentration (BCA assay). A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane and incubate with primary antibody (anti-p-ERK). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using ECL substrate and an imaging system. F->G H 8. Strip and re-probe for total ERK as a loading control. G->H

Figure 3: Workflow for Western blot analysis of p-ERK levels.

Materials:

  • Leukemia cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 2-5 x 10⁶ leukemia cells per well in a 6-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.

    • Collect cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total ERK.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Leukemia cells

  • This compound

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10x Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate.

    • Treat cells with desired concentrations of this compound and a vehicle control for 48 hours.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent (if any) cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: In Vivo Efficacy Study in an AML Xenograft Model

This protocol evaluates the anti-leukemic activity of this compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma - NSG)

  • Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells

  • This compound

  • Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)

  • Tools for intravenous injection and oral gavage

  • Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

  • Model Establishment:

    • Inject 1-5 x 10⁶ human AML cells intravenously into sub-lethally irradiated NSG mice.

    • Monitor mice for signs of leukemia engraftment by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells, starting 2-3 weeks post-injection.

  • Drug Treatment:

    • Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups (e.g., n=8-10 per group).

    • Groups should include: Vehicle control and this compound (e.g., 20 mg/kg).

    • Administer treatment daily via oral gavage for a specified period (e.g., 21-28 days).

  • Monitoring and Endpoint:

    • Monitor mouse body weight and clinical signs of toxicity 2-3 times per week.

    • Monitor leukemia burden weekly via peripheral blood analysis.

    • At the end of the study, euthanize mice and harvest tissues (bone marrow, spleen, liver) to determine final leukemia burden by flow cytometry and/or histology.

  • Data Analysis:

    • Compare the percentage of human CD45+ cells in the bone marrow and spleen between treatment and vehicle groups.

    • Analyze survival data using Kaplan-Meier curves.

    • Compare body weights to assess toxicity. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).

References

Application Notes and Protocols for Shp2-IN-13 in RTK-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-13 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). In many cancers, aberrant RTK signaling drives tumor cell proliferation, survival, and differentiation, often through the RAS-mitogen-activated protein kinase (MAPK) pathway. SHP2 acts as a crucial node in this pathway, and its inhibition presents a promising therapeutic strategy for a variety of RTK-driven malignancies. These application notes provide detailed protocols for utilizing this compound as a tool to investigate and potentially target RTK-driven cancers.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a "tunnel site" of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking the propagation of signals from activated RTKs to the RAS-MAPK cascade. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), and the phosphorylation of ERK (pERK) is a reliable biomarker for assessing the activity of the pathway and the efficacy of SHP2 inhibition.

Data Presentation

The following tables summarize the inhibitory activity of this compound and other relevant SHP2 inhibitors against the SHP2 enzyme and in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50Reference
SHP2Enzymatic Assay83.0 nM[1]
pERK SignalingNCI-H1975-OR (NSCLC)0.63 ± 0.32 μM[1]
pERK SignalingNSCLC cells0.59 μM[1]

Table 2: Comparative IC50 Values of Allosteric SHP2 Inhibitors in RTK-Driven Cancer Cell Lines

InhibitorCell LineCancer TypeRTK/Driver MutationIC50 (μM)Reference
SHP099PC9Lung AdenocarcinomaEGFR7.536 (24h)
SHP099PC9GRLung AdenocarcinomaEGFR8.900 (24h)
RMC-4550MOLM-14AMLFLT3-ITD0.146
RMC-4550MV4-11AMLFLT3-ITD0.120
RMC-4550Kasumi-1AMLKIT N822K0.193
RMC-4550SKNO-1AMLKIT N822K0.480

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP loading SHP2->RAS Promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->SHP2 Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_western Western Blot for pERK/ERK A1 Seed cells in 96-well plate A2 Treat with this compound (various concentrations) A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate for 2-4 hours A4->A5 A6 Add solubilization solution A5->A6 A7 Measure absorbance at 570 nm A6->A7 B1 Culture and treat cells with this compound B2 Lyse cells and quantify protein B1->B2 B3 SDS-PAGE and protein transfer B2->B3 B4 Block membrane B3->B4 B5 Incubate with primary antibody (anti-pERK) B4->B5 B6 Incubate with secondary antibody B5->B6 B7 Detect and quantify B6->B7 B8 Strip and re-probe with anti-total ERK antibody B7->B8

References

Application Notes and Protocols for Cell Viability Assays with Shp2-IN-13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[4][5] Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, breast cancer, lung cancer, and glioblastoma.[2][6] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.[6]

Shp2-IN-13 is a potent and highly selective allosteric inhibitor of Shp2 that binds to the "tunnel site" of the enzyme, stabilizing it in an inactive conformation.[4] This application note provides a comprehensive overview of the use of this compound in cell viability assays, including its mechanism of action, protocols for assessing its effects on cell proliferation and apoptosis, and expected outcomes based on available data.

Mechanism of Action

This compound, as an allosteric inhibitor, prevents the conformational changes required for Shp2's catalytic activity. By locking Shp2 in its auto-inhibited state, this compound effectively blocks downstream signaling through the MAPK/ERK, PI3K/AKT, and other pathways that are often hyperactivated in cancer cells.[4][6] This inhibition of pro-proliferative and anti-apoptotic signals ultimately leads to a reduction in cell viability and can induce apoptosis in cancer cells dependent on these pathways for their survival.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant Shp2 inhibitors.

Compound Assay Type IC50 Reference
This compoundEnzymatic Assay83.0 nM[4]
Compound Cell Line Assay IC50 Reference
This compoundNSCLC CellspERK Inhibition0.59 µM[4]
This compoundNCI-H1975-OR CellspERK Inhibition0.63 µM[4]
Compound Cell Line Treatment Concentration Effect on Proliferation/Viability Reference
This compoundNCI-H1975 Cells0-30 µM (24 hours)Inhibition of cell proliferation[4]
Compound 57774MCF-720 µM74.5% reduction in proliferation[4]
Compound 57774MDA-MB-23120 µM64% reduction in proliferation[4]
Compound 13030MCF-720 µM42.1% reduction in proliferation[4]
Compound 24198MCF-720 µM34.7% reduction in proliferation[4]
Compound Cell Line Treatment Effect on Apoptosis-Related Proteins Reference
SHP099/RMC-4550RPMI-8226 & NCI-H92948 hoursEnhanced cleaved caspase-3, BAK, and P21 expression[7]
SHP2 KnockdownHela CellsOxaliplatin/5-FUPromoted apoptosis[8]

Signaling Pathways and Experimental Workflow

SHP2_Signaling_Pathway Shp2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Shp2 Shp2 RTK->Shp2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras RAS Grb2_Sos->Ras Shp2->Ras activates Shp2->PI3K regulates STAT3 STAT3 Shp2->STAT3 dephosphorylates (context-dependent) Shp2_IN_13 This compound Shp2_IN_13->Shp2 Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis JAK->STAT3 STAT3->Proliferation STAT3->Survival

Shp2 Signaling Pathway and the inhibitory action of this compound.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate adherence Allow cells to adhere (for adherent cells) cell_seeding->adherence add_inhibitor Add varying concentrations of this compound adherence->add_inhibitor incubation Incubate for desired time period (e.g., 24, 48, 72h) add_inhibitor->incubation add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent incubation_assay Incubate as per protocol add_reagent->incubation_assay read_plate Measure absorbance or luminescence incubation_assay->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

A generalized workflow for assessing cell viability upon this compound treatment.

Logical_Relationship Logical Flow of Experimentation hypothesis Hypothesis: This compound inhibits cancer cell viability cell_viability Cell Viability Assays (MTT, CellTiter-Glo) hypothesis->cell_viability apoptosis_assay Apoptosis Assay (Annexin V Staining) hypothesis->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot for pERK, pAKT) hypothesis->pathway_analysis ic50 Determine IC50 cell_viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant pathway_inhibition Confirm Pathway Inhibition pathway_analysis->pathway_inhibition conclusion Conclusion: This compound is a potential anti-cancer agent ic50->conclusion apoptosis_quant->conclusion pathway_inhibition->conclusion

The logical relationship of the experimental design to test the efficacy of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for flow cytometry analysis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis for MAPK Pathway Activation

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for other assays.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound is a valuable tool for investigating the role of Shp2 in cancer cell biology. The protocols outlined in this application note provide a framework for assessing its impact on cell viability, apoptosis, and key signaling pathways. The provided data indicates that Shp2 inhibition is a viable strategy for targeting cancers with aberrant RTK signaling, and this compound represents a potent and selective compound for such studies. Further investigation into its effects on a broader range of cancer cell lines and in combination with other therapeutic agents is warranted.

References

Troubleshooting & Optimization

Shp2-IN-13 Technical Support Center: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 allosteric inhibitor, Shp2-IN-13. The following information addresses common challenges related to its solubility and stability to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules.[1]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process.[2] Vortex the solution vigorously. If particulates remain, a brief period in a 37°C water bath or a sonicator bath can be effective.[3] Always visually inspect the solution to ensure it is clear and particle-free before use.[1][3]

Q3: The inhibitor precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I fix this?

A3: This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.[3] Several strategies can address this:

  • Use Co-solvents: For in vivo or challenging in vitro systems, complex solvent systems can be employed. Formulations using DMSO in combination with PEG300, Tween-80, Saline, SBE-β-CD, or Corn Oil have been shown to effectively solubilize this compound at concentrations of ≥ 2.5 mg/mL.[2]

  • Adjust pH: If your compound has ionizable groups, modifying the pH of the aqueous buffer can significantly enhance solubility.[1][3]

  • Lower Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[3]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term stability, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is highly recommended to store the stock solution in small aliquots to prevent multiple freeze-thaw cycles, which can degrade the compound.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility and stability problems encountered with this compound.

Problem 1: Inconsistent or No Activity in Cellular Assays
  • Possible Cause: The inhibitor has precipitated out of the cell culture medium, reducing the effective concentration.

  • Troubleshooting Steps:

    • Microscopic Examination: After adding this compound to your culture wells, carefully inspect them under a microscope for any signs of crystalline precipitate.

    • Solubility Test: Perform a preliminary test by diluting your stock solution into the final assay medium at the highest intended concentration. Let it sit at the experimental temperature (e.g., 37°C) for the duration of your experiment and visually check for precipitation.

    • Optimize Dilution: If precipitation occurs, try lowering the final concentration or using a co-solvent system as detailed in the FAQs.[2][3]

Problem 2: Difficulty Achieving Desired Concentration in Aqueous Buffers
  • Possible Cause: this compound has inherently low aqueous solubility.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: If DMSO is not suitable for your experiment, test other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) on a small scale.[1]

    • Utilize Excipients: For challenging applications, especially in vivo studies, formulation with excipients like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) can significantly improve apparent solubility.[1][2]

Data and Protocols

Solubility Data
Solvent SystemSolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.64 mM)Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.64 mM)Clear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.64 mM)Clear Solution
Data sourced from MedChemExpress product information.[2]
Recommended Storage Conditions
TemperatureDurationNotes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.
Data sourced from MedChemExpress product information.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 327.2 g/mol , assuming the provided data for a similar compound class applies).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Apply Heat/Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the solution is clear.[2][3]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in low-retention tubes. Store immediately at -80°C for long-term use or -20°C for short-term use.[2]

Visual Guides

SHP2 Signaling Pathway

SHP2 is a protein tyrosine phosphatase that, paradoxically, often plays a positive role in signal transduction, particularly in the RAS-MAPK pathway.[4][5][6] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to signaling complexes where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK cascade.[6][7] this compound is an allosteric inhibitor that locks the enzyme in an inactive conformation.[2]

SHP2_Pathway Simplified SHP2-Mediated RAS/MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) SHP2 SHP2 RTK->SHP2 Activation Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Promotes Complex Formation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->SHP2 Inhibition

Caption: Role of SHP2 in the RAS-MAPK signaling cascade and the point of inhibition by this compound.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve solubility challenges with this compound.

Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Receive this compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dissolved Completely Dissolved? prep_stock->dissolved sonicate Apply Gentle Heat (37°C) or Sonicate dissolved->sonicate No aliquot Aliquot and Store at -80°C dissolved->aliquot Yes sonicate->dissolved dilute Dilute Stock into Aqueous Buffer aliquot->dilute precipitate Precipitation Observed? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc use_cosolvent Use Co-Solvent (PEG300, Tween-80, etc.) troubleshoot->use_cosolvent lower_conc->dilute use_cosolvent->dilute

Caption: Step-by-step workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Optimizing Shp2-IN-13 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-13, a selective, orally active, allosteric inhibitor of SHP2 phosphatase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). It binds to a "tunnel site" on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the catalytic site from becoming accessible to its substrates, thereby blocking its phosphatase activity.[1] SHP2 is a critical component of the RAS-MAPK signaling pathway, and its inhibition can halt uncontrolled cell proliferation driven by this pathway in certain cancers.[2]

Q2: What is the primary downstream signaling pathway affected by this compound?

A2: The primary downstream signaling pathway affected by this compound is the RAS/MAPK (mitogen-activated protein kinase) pathway.[2] A key biomarker for assessing the activity of this compound is the phosphorylation of ERK (p-ERK), a downstream kinase in this cascade. Inhibition of SHP2 by this compound leads to a dose-dependent decrease in p-ERK levels.[1]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: A typical starting concentration range for this compound in cell culture can vary depending on the cell line and the experimental endpoint. Based on published data, a broad range to test would be from 0.01 µM to 30 µM.[1] For initial dose-response experiments, it is advisable to use a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10 µM).

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1] When preparing working concentrations for cell culture, ensure the final DMSO concentration in the media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: Efficacy of this compound

The following table summarizes the reported IC50 values for this compound in both biochemical and cell-based assays. It is important to note that the optimal concentration can be cell-line specific, and it is recommended to perform a dose-response curve for your specific model system.

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssaySHP2 Enzyme83.0 nM[1]
Cell-Based AssayNSCLC Cells0.59 µM[1]
Cell-Based AssayNCI-H1975-OR Cells0.63 ± 0.32 µM[1]

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruitment SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive Stabilizes Inactive State Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_seeding Seed cells in multi-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment prepare_dilutions Prepare serial dilutions of this compound cell_attachment->prepare_dilutions treat_cells Treat cells with varying concentrations prepare_dilutions->treat_cells incubation Incubate for desired time (e.g., 24-72h) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay western_blot Perform Western Blot for p-ERK incubation->western_blot ic50_determination Determine IC50 from viability data viability_assay->ic50_determination pERK_quantification Quantify p-ERK levels western_blot->pERK_quantification optimal_concentration Determine Optimal Concentration ic50_determination->optimal_concentration pERK_quantification->optimal_concentration

References

Potential off-target effects of Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for experiments involving this inhibitor.

Disclaimer: this compound is a novel research compound, and as such, its selectivity profile is not yet fully characterized in publicly available literature. The information provided here is based on the known off-target effects of other SHP2 inhibitors and general principles of kinase inhibitor selectivity. Researchers are strongly encouraged to perform their own selectivity studies to validate the on-target and off-target activities of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific data for this compound is limited, other SHP2 inhibitors have shown off-target activities. Active-site inhibitors have been reported to interact with other protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs). For instance, some active-site SHP2 inhibitors have been found to inhibit PDGFRβ and SRC kinases. Allosteric SHP2 inhibitors have been noted to have off-target effects on processes like autophagy. Therefore, it is plausible that this compound could have off-target effects on other phosphatases, kinases, or cellular pathways.

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A2: To determine if an observed effect is off-target, a multi-pronged approach is recommended:

  • Use a structurally unrelated SHP2 inhibitor: If a different SHP2 inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely to be an on-target effect.

  • Perform a dose-response experiment: Off-target effects often occur at higher concentrations. Correlating the dose at which the phenotype is observed with the IC50 for SHP2 inhibition can be informative.

  • Validate with a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 and see if this phenocopies the effect of this compound.

  • Perform a rescue experiment: If possible, overexpressing a drug-resistant mutant of SHP2 that is not inhibited by this compound should rescue the on-target phenotype.

Q3: What is the first step I should take if I suspect my results are confounded by off-target effects?

A3: The first step is to confirm the on-target activity of this compound in your cellular system. This is typically done by performing a Western blot to assess the phosphorylation status of SHP2's downstream effector, ERK. A potent, on-target inhibitor should decrease phospho-ERK levels at concentrations consistent with its IC50. If you observe your phenotype of interest at concentrations much higher than those required to inhibit ERK phosphorylation, it may suggest an off-target mechanism.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity Results

Potential Cause: The observed effect on cell viability may be due to inhibition of an off-target kinase or other protein that is critical for the survival of your cell line.

Troubleshooting Workflow:

start Unexpected Cytotoxicity Observed step1 Perform Dose-Response Curve for p-ERK Inhibition and Cytotoxicity start->step1 decision1 Is cytotoxic IC50 >> p-ERK IC50? step1->decision1 step2a Likely Off-Target Effect decision1->step2a Yes step2b Potentially On-Target Effect decision1->step2b No step3a Identify Potential Off-Targets (Kinome Scan, Chemical Proteomics) step2a->step3a step3b Confirm with Genetic Knockdown of SHP2 step2b->step3b step4a Validate Off-Target with siRNA or a more selective inhibitor step3a->step4a step4b Does SHP2 knockdown phenocopy inhibitor effect? step3b->step4b decision2 Phenocopy? step4b->decision2 end_on On-Target Effect Confirmed decision2->end_on Yes end_off Off-Target Confirmed decision2->end_off No

Troubleshooting workflow for unexpected cytotoxicity.

Suggested Actions & Expected Outcomes:

Action Description Expected Outcome
Dose-Response Comparison Perform parallel dose-response experiments to determine the IC50 of this compound for both p-ERK inhibition (on-target) and cell viability.If the viability IC50 is significantly higher than the p-ERK IC50, it suggests an off-target effect at higher concentrations.
Kinome Profiling Screen this compound against a broad panel of kinases to identify potential off-target interactions.A list of kinases that are inhibited by this compound, with corresponding IC50 values.
Chemical Proteomics Use affinity chromatography with immobilized this compound to pull down binding partners from cell lysates, followed by mass spectrometry.Identification of proteins that directly bind to this compound.
Orthogonal Validation Use siRNA or a more selective inhibitor for the identified off-target to see if it reproduces the cytotoxic phenotype.If inhibition of the off-target phenocopies the effect of this compound, this confirms the off-target liability.
Issue 2: Inconsistent or Unexpected Western Blot Results for Downstream Signaling

Potential Cause: this compound may be affecting signaling pathways other than the canonical RAS-ERK pathway, or there may be feedback loops activated upon SHP2 inhibition.

Troubleshooting Workflow:

start Unexpected Signaling Changes (e.g., p-AKT, p-STAT) step1 Review SHP2 signaling pathways start->step1 step2 Perform time-course experiment (short and long term) step1->step2 decision1 Are changes transient or sustained? step2->decision1 step3a Possible feedback loop activation decision1->step3a Transient step3b Possible direct off-target effect on another pathway decision1->step3b Sustained step4a Probe for known feedback mechanisms (e.g., RTK activation) step3a->step4a step4b Cross-reference with kinome scan data step3b->step4b step5b Validate with selective inhibitor for the off-target pathway step4b->step5b

Troubleshooting unexpected signaling pathway modulation.

Suggested Actions & Expected Outcomes:

Action Description Expected Outcome
Pathway Analysis Examine the phosphorylation status of key nodes in other SHP2-related pathways, such as PI3K/AKT and JAK/STAT, via Western blot.Determine if this compound modulates these pathways in your cell line.
Time-Course Analysis Treat cells with this compound and harvest lysates at various time points (e.g., 1, 6, 24 hours) to assess signaling dynamics.Distinguish between immediate direct effects and delayed secondary effects, such as feedback activation of receptor tyrosine kinases (RTKs).
Phospho-RTK Array Use a phospho-RTK array to screen for changes in the phosphorylation of multiple RTKs upon treatment with this compound.Identification of specific RTKs that may be activated as a feedback response to SHP2 inhibition.

Data Presentation

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target (SHP2) and a selection of potential off-target kinases, based on data for other SHP2 inhibitors. This is illustrative data and must be experimentally determined for this compound.

Target IC50 (nM) Selectivity (Fold vs. SHP2) Potential Implication
SHP2 (On-Target) 15 - Potent inhibition of the intended target.
SHP11500100xHigh selectivity over the most closely related phosphatase.
PDGFRβ800~53xPotential for off-target effects in cells with active PDGF signaling.
SRC120080xPotential for off-target effects on SRC family kinase signaling.
VEGFR2>10000>667xLow likelihood of direct off-target effects on VEGFR2.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target Identification

This protocol describes a general method to test the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer with a constant, low percentage of DMSO (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the purified kinase and this compound dilutions. Include controls for no inhibitor (positive control) and no enzyme (negative control).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect kinase activity using the ADP-Glo™ system, which measures ADP production as a luminescent signal.

  • Data Analysis: Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare this compound Dilutions assay1 Add Kinase and Inhibitor to Plate prep1->assay1 prep2 Prepare Kinase and Substrate/ATP Mix assay3 Initiate with Substrate/ATP prep2->assay3 assay2 Pre-incubate assay1->assay2 assay2->assay3 assay4 Incubate at 30°C assay3->assay4 analysis1 Stop Reaction and Detect ADP assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Workflow for an in vitro kinase assay.

Protocol 2: Chemical Proteomics for Target Identification

This protocol provides a general workflow for identifying protein targets of this compound from a cell lysate using affinity chromatography.

Materials:

  • This compound analog with a linker for immobilization

  • Affinity resin (e.g., NHS-activated Sepharose beads)

  • Cell line of interest

  • Lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Affinity Resin Preparation: Covalently attach the this compound analog to the affinity resin according to the manufacturer's instructions.

  • Cell Lysis: Culture and lyse cells in a non-denaturing buffer. Clarify the lysate by centrifugation.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated resin. Use unconjugated resin as a negative control.

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using a competitive elution with excess this compound or a denaturing elution buffer.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data and compare the proteins identified from the inhibitor resin to the control resin to identify specific binders.

Protocol 3: Western Blot for SHP2 Pathway Analysis

This protocol is for assessing the on-target activity of this compound by measuring p-ERK levels.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Dephosphorylates inhibitory sites on SOS, etc. SHP2->PI3K STAT STAT SHP2->STAT Shp2_IN_13 This compound Shp2_IN_13->SHP2 AKT AKT PI3K->AKT JAK->STAT

Simplified SHP2 signaling pathways and the point of inhibition by this compound.

Technical Support Center: Troubleshooting Resistance to SHP2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information to troubleshoot and understand potential mechanisms of resistance to the allosteric SHP2 inhibitor, SHP2-IN-13. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the likely causes?

A1: Resistance to allosteric SHP2 inhibitors like this compound can arise through two primary mechanisms:

  • On-target (SHP2-intrinsic) alterations: These are genetic or post-translational modifications to the SHP2 protein itself that prevent the inhibitor from working effectively.

  • SHP2-extrinsic (bypass) mechanisms: These involve the activation of alternative signaling pathways that circumvent the cell's dependency on SHP2 for survival and proliferation.

Q2: What are the specific on-target alterations in SHP2 that can cause resistance?

A2: Allosteric SHP2 inhibitors function by binding to a pocket at the interface of the N-SH2 and PTP domains, locking SHP2 in an inactive, auto-inhibited conformation.[1][2][3] Resistance can occur through:

  • Secondary Mutations in PTPN11: Specific mutations in the PTPN11 gene (which encodes SHP2) can disrupt the inhibitor's binding site or destabilize the inactive conformation, rendering the inhibitor ineffective.[4] Examples of mutations that confer resistance to some allosteric inhibitors include those affecting the N-SH2/PTP interface.[4]

  • Feedback-driven Phosphorylation of SHP2: Prolonged treatment with an allosteric SHP2 inhibitor can lead to feedback activation of receptor tyrosine kinases (RTKs).[5] This can result in the phosphorylation of SHP2 at specific tyrosine residues, such as Tyr-62, which is located in the N-SH2 domain.[5][6] This phosphorylation event can prevent the inhibitor from binding and stabilizing the auto-inhibited state, thus reactivating SHP2.[5][6]

Q3: Which bypass signaling pathways are most commonly activated in this compound resistant cells?

A3: The most common bypass mechanism is the reactivation of the RAS-MAPK signaling pathway downstream or parallel to SHP2.[4][7][8] Key mechanisms include:

  • Loss of Negative Regulators: Genome-wide CRISPR/Cas9 screens have identified that the loss of function of several tumor suppressor genes and negative regulators of the RAS pathway confers resistance to SHP2 inhibition.[1][9][10] These include:

    • NF1: A GTPase-activating protein (GAP) that promotes the inactivation of RAS.

    • PTEN: A phosphatase that negatively regulates the PI3K-AKT pathway.

    • LZTR1 and RASA2: Genes implicated in RAS regulation.[1][9][10]

    • INPPL1 (SHIP2) and MAP4K5: Novel targets whose loss has been shown to reactivate ERK signaling.[1][9][10]

  • Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the ERK pathway can trigger a feedback loop that leads to the upregulation and activation of various RTKs, such as Fibroblast Growth Factor Receptors (FGFRs).[11][12] Activated FGFRs can then reactivate the RAS pathway, in some cases in a SHP2-independent manner.[11][12]

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in my cell line over time.

This guide will help you investigate the potential mechanisms behind acquired resistance.

Step 1: Confirm Resistance and Quantify the Effect

Experimental Protocol: Dose-Response Assay

  • Cell Plating: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or crystal violet staining.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.

Table 1: Example IC50 Values for SHP2 Inhibitors in Sensitive vs. Resistant Cells (Note: These are representative values based on published literature for various allosteric SHP2 inhibitors and cell lines. Actual values will vary.)

Cell Line ModelInhibitorSensitive Cell IC50Resistant Cell IC50Fold ChangeReference
FLT3-ITD AML (MV-4-11)SHP099~1-5 µM> 20 µM> 4-20x[5][6]
EGFR-mutant NSCLCSHP099~0.5-2 µM> 10 µM> 5-20x[13]
KRAS-mutant PancreaticSHP099~2-10 µM> 25 µM> 2.5-12.5x[14][15]
Step 2: Investigate On-Target (SHP2-Intrinsic) Mechanisms

Experimental Workflow: Assessing SHP2 Status

start Resistant Cell Line Confirmed seq Sequence PTPN11 Gene start->seq phos Analyze SHP2 Phosphorylation (Western Blot for p-SHP2 Y62) start->phos mut Mutation Identified? seq->mut phos_res Increased p-SHP2 Y62? phos->phos_res conc1 Conclusion: Resistance likely due to on-target mutation. mut->conc1 Yes next_step Proceed to Investigate Bypass Mechanisms mut->next_step No conc2 Conclusion: Resistance likely due to feedback-driven phosphorylation. phos_res->conc2 Yes phos_res->next_step No

Caption: Workflow for investigating SHP2-intrinsic resistance mechanisms.

Experimental Protocol: Western Blot for SHP2 Phosphorylation

  • Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-SHP2 (Tyr62), total SHP2, phospho-ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of p-SHP2 and p-ERK between parental and resistant cells. An increase in p-SHP2 (Y62) and a restoration of p-ERK levels in the resistant cells despite drug treatment would suggest a feedback-driven resistance mechanism.[5][6]

Step 3: Investigate SHP2-Extrinsic (Bypass) Mechanisms

If on-target mechanisms are ruled out, investigate the activation of bypass signaling pathways.

Signaling Pathway: SHP2 and Major Resistance Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, FGFR) SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS1 SOS1 SHP2->SOS1 activates RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->SHP2 inhibits NF1 NF1 Loss NF1->RAS inhibits (Bypass) FGFR_feedback FGFR Feedback Activation FGFR_feedback->RAS activates (Bypass)

Caption: Key signaling pathways involved in SHP2 function and resistance.

Experimental Protocol: Phospho-Proteomic Analysis and Western Blotting

  • Hypothesis Generation: Based on the common resistance pathways, hypothesize which pathways might be activated in your resistant cells (e.g., sustained p-ERK, activation of p-AKT).

  • Western Blot Analysis:

    • Treat parental and resistant cells with this compound for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and perform Western blotting as described previously.

    • Probe for key nodes in the MAPK and PI3K pathways: p-ERK, total ERK, p-AKT, total AKT, p-S6, and total S6.

    • Interpretation: A sustained or reactivated phosphorylation of ERK and/or AKT in resistant cells, despite the presence of this compound, is strong evidence of bypass pathway activation.[12][13][14]

  • (Optional) Phospho-RTK Array: To broadly screen for RTK feedback activation, use a phospho-RTK array kit. This will allow you to simultaneously assess the phosphorylation status of numerous RTKs and identify candidates for further investigation.

Table 2: Common Molecular Signatures of Resistance to SHP2 Inhibition

Resistance MechanismKey Molecular ChangeSuggested Confirmation Method
SHP2-Intrinsic
PTPN11 MutationAltered DNA sequence in the PTPN11 gene.Sanger or Next-Generation Sequencing of PTPN11 cDNA.
SHP2 PhosphorylationIncreased phosphorylation at Tyr-62.Western Blot with anti-p-SHP2 (Y62) antibody.
SHP2-Extrinsic (Bypass)
MAPK Pathway ReactivationSustained p-ERK levels despite SHP2 inhibition.Western Blot for p-ERK.
PI3K/AKT Pathway ActivationIncreased p-AKT and/or p-S6 levels.Western Blot for p-AKT and p-S6.
Loss of Negative RegulatorsDeletion or inactivating mutation in genes like NF1, PTEN, LZTR1.CRISPR screen, genomic sequencing, or Western Blot for protein loss.
RTK Feedback ActivationIncreased phosphorylation of one or more RTKs (e.g., FGFR).Phospho-RTK Array, Western Blot for specific p-RTKs.

Q4: My experiments suggest a bypass mechanism is responsible for resistance. What are the next steps?

A4: Once a bypass mechanism is identified, the next logical step is to test combination therapies. For example:

  • If MAPK pathway reactivation is observed, combining this compound with a MEK inhibitor (like trametinib) or an ERK inhibitor may restore sensitivity.[4][14]

  • If FGFR feedback activation is identified, a combination with an FGFR inhibitor could be effective.[11]

  • If PI3K/AKT pathway activation is present, combining this compound with a PI3K or AKT inhibitor should be explored.[4][7]

Combination therapies have shown promise in preventing or overcoming adaptive resistance to SHP2 inhibitors in various preclinical models.[4][16]

References

Troubleshooting inconsistent results with Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Shp2-IN-13, a selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, orally active allosteric inhibitor of SHP2. It binds to a "tunnel site" at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[1][2][3]

Q2: What are the key signaling pathways regulated by SHP2?

A2: SHP2 is a critical positive regulator in several signaling pathways initiated by receptor tyrosine kinases (RTKs) and cytokines.[4][5] The most well-characterized pathway is the RAS-MAPK cascade, where SHP2 is often required for the full activation of RAS and downstream effectors like ERK.[6][7][8] SHP2 can also modulate the PI3K/AKT and JAK/STAT pathways.[5][9][10] Its role can be context-dependent, sometimes acting as a negative regulator.[10]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, formulations may include DMSO, PEG300, Tween-80, and saline, or corn oil.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] To ensure consistency, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Q4: Does this compound have known off-target effects?

A4: While this compound is reported to be highly selective for SHP2, it's important to be aware that all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[11] Some SHP2 allosteric inhibitors have been shown to have off-target effects on autophagy.[12] If you observe unexpected phenotypes, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.

Troubleshooting Inconsistent Results

Problem 1: Higher than expected IC50 value for pERK inhibition.

You are treating your cells with this compound and observing a half-maximal inhibitory concentration (IC50) for ERK phosphorylation that is significantly higher than the reported values.

  • Compound Stability and Activity:

    • Solution: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. If possible, verify the identity and purity of the compound using analytical methods like LC-MS.

  • Cellular Context and Expression Levels:

    • Solution: The efficacy of a SHP2 inhibitor can depend on the specific genetic background of the cell line, including the presence of mutations in receptor tyrosine kinases (RTKs) or other components of the MAPK pathway.[13] Verify the expression level of SHP2 in your cell line. Cells with very high SHP2 expression may require higher concentrations of the inhibitor.

  • Assay Conditions:

    • Solution: Optimize the treatment time and serum conditions. A shorter treatment time might not be sufficient to observe maximal inhibition. Conversely, prolonged treatment could lead to the activation of compensatory signaling pathways.[12] Ensure that the stimulation (e.g., with a growth factor) is robust and consistent across experiments.

  • Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-24 hours prior to treatment, depending on the cell type.

  • Inhibitor Treatment: Treat cells with a range of this compound concentrations for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Stimulation: Add a growth factor (e.g., EGF, FGF) at a predetermined optimal concentration and time (e.g., 10-15 minutes) to stimulate the MAPK pathway.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Western Blot Analysis: Perform a Western blot to detect phosphorylated ERK (pERK) and total ERK. Quantify the band intensities to determine the IC50 value.

Problem 2: Lack of effect on cell proliferation or viability.

You are treating a cancer cell line that is supposedly dependent on SHP2 signaling with this compound, but you do not observe a significant decrease in cell proliferation or viability.

  • Redundant Signaling Pathways:

    • Solution: The targeted cells may have redundant or parallel signaling pathways that can compensate for SHP2 inhibition. For example, the PI3K/AKT pathway might be driving proliferation independently of the MAPK pathway.[14] Consider combination therapy with inhibitors of other key signaling nodes.[13]

  • Acquired Resistance:

    • Solution: Cells can develop resistance to targeted therapies.[13] This could be due to mutations in SHP2 or other downstream effectors. If you are using a model with acquired resistance, this might be the expected outcome.

  • Incorrect Biological Context:

    • Solution: SHP2's role is highly context-dependent. In some scenarios, SHP2 inhibition may not be sufficient to induce cell death.[15] Confirm that your cell line is indeed sensitive to SHP2 inhibition by citing relevant literature or performing preliminary experiments with positive control cell lines.

Problem 3: Unexpected cellular toxicity at low concentrations.

You observe significant cell death or morphological changes at concentrations of this compound that are much lower than the reported IC50 for pERK inhibition.

  • Off-Target Effects:

    • Solution: The observed toxicity could be due to off-target effects of the inhibitor.[12] To investigate this, try to rescue the phenotype by overexpressing a drug-resistant mutant of SHP2. Also, test the inhibitor in a cell line with low SHP2 expression or a SHP2 knockout/knockdown model.

  • Solvent Toxicity:

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.

  • Compound Precipitation:

    • Solution: At higher concentrations, the compound may precipitate out of the solution, which can cause cellular stress and toxicity. Visually inspect the culture medium for any signs of precipitation. If precipitation is suspected, try using a different formulation or a lower concentration.[1]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (SHP2 activity) 83.0 nMCell-free enzymatic assay[1]
IC50 (pERK signaling) 0.59 µMNSCLC cells[1]
IC50 (pERK signaling) 0.63 ± 0.32 µMNCI-H1975-OR cells[1]
Oral Bioavailability (F) 55.07 ± 7.93%In vivo (animal model)[1]
Half-life (T1/2) 5.31 hIn vivo (animal model)[1]

Visualizing Key Concepts

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Promotes GDP/GTP Exchange RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->SHP2 Inhibition

Caption: SHP2's role in the canonical RAS/MAPK signaling pathway.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity: - Fresh stock/dilutions? - Correct storage? Start->Check_Compound Review_Protocol Review Experimental Protocol: - Cell density? - Treatment time? - Controls included? Start->Review_Protocol Check_Biology Assess Biological Context: - Cell line sensitivity? - SHP2 expression? - Redundant pathways? Start->Check_Biology Optimize_Assay Optimize Assay Conditions Check_Compound->Optimize_Assay Review_Protocol->Optimize_Assay Test_Off_Target Investigate Off-Target Effects Check_Biology->Test_Off_Target Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature Test_Off_Target->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent experimental data.

Allosteric Inhibition of SHP2

Allosteric_Inhibition Mechanism of Allosteric Inhibition cluster_0 Active State cluster_1 Inactive State (Inhibited) Active_SHP2 SHP2 (Open/Active) Product Dephosphorylated Product Active_SHP2->Product Catalysis Inactive_SHP2 SHP2 (Closed/Inactive) Active_SHP2->Inactive_SHP2 Conformational Change Induced by this compound Substrate Substrate Substrate->Active_SHP2 Shp2_IN_13 This compound Shp2_IN_13->Inactive_SHP2 Binds to allosteric site

Caption: this compound stabilizes SHP2 in an inactive conformation.

References

Technical Support Center: Shp2-IN-13 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the in vivo use of Shp2-IN-13, a highly selective and orally active allosteric inhibitor of the SHP2 "tunnel site".

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound?

A1: In preclinical in vivo pharmacokinetic studies, this compound demonstrated a moderate half-life of 5.31 hours.[1]

Q2: What is the oral bioavailability of this compound?

A2: this compound has been shown to have an oral bioavailability of 55.07 ± 7.93%, which is higher than that of the well-characterized SHP2 inhibitor, SHP099 (46%).[1]

Q3: What are the key pharmacokinetic properties of this compound?

A3: In addition to its half-life and oral bioavailability, this compound is characterized by high clearance and a high volume of distribution (13.9 L/kg).[1]

Q4: In which in vivo models has this compound shown efficacy?

A4: this compound has demonstrated anti-leukemic efficacy in in vivo models, where it caused a significant reduction in leukemia burden and nearly eradicated human CD45+ leukemic cells in the blood and spleen.[1]

Q5: How does this compound inhibit SHP2?

A5: this compound is an allosteric inhibitor that targets the "tunnel site" of the SHP2 protein, stabilizing it in an auto-inhibited conformation.[1] This mode of action prevents the phosphatase from becoming active, thereby blocking downstream signaling pathways, such as the RAS-MAPK pathway, which are often dysregulated in cancer.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Variability in Pharmacokinetic Parameters Inconsistent dosing technique (e.g., incomplete oral gavage). Differences in animal strain, age, or health status. Formulation issues (e.g., precipitation of the compound).Ensure proper and consistent administration techniques. Standardize animal models and ensure they are healthy. Prepare fresh formulations for each experiment and check for solubility and stability.
Lack of In Vivo Efficacy Insufficient dose or dosing frequency to maintain therapeutic concentrations. Poor absorption of the compound. Rapid metabolism and clearance.Perform a dose-response study to determine the optimal dose. Consider increasing the dosing frequency based on the 5.31-hour half-life. Although oral bioavailability is good, for initial studies, intravenous administration can be used as a control to confirm compound activity in vivo.
Toxicity or Adverse Events in Animals Off-target effects of the inhibitor. High dosage leading to toxicity. Vehicle-related toxicity.Conduct a tolerability study with a dose-escalation design to determine the maximum tolerated dose (MTD). Ensure the vehicle used is well-tolerated and used at an appropriate concentration. Monitor animals closely for any signs of toxicity.
Difficulty in Detecting Downstream Pathway Inhibition (e.g., pERK) Timing of sample collection is not optimal. Insufficient drug exposure in the target tissue. Technical issues with the assay (e.g., Western blot, ELISA).Collect tissue or blood samples at various time points after dosing to capture the peak of pharmacodynamic effect, considering the compound's half-life. Analyze drug concentration in the target tissue to confirm exposure. Optimize and validate the pharmacodynamic assay to ensure sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters of this compound.

ParameterValueSpecies/ModelDosing
Half-Life (T1/2) 5.31 hoursPreclinical model5 mg/kg (IV/PO)
Oral Bioavailability (F) 55.07 ± 7.93%Preclinical model5 mg/kg (PO)
Volume of Distribution (Vd) 13.9 L/kgPreclinical model5 mg/kg (IV)
Clearance HighPreclinical model5 mg/kg (IV)

Experimental Protocols

In Vivo Pharmacokinetic Study

  • Animal Model: Use appropriate preclinical models (e.g., mice or rats).

  • Groups:

    • Intravenous (IV) administration group (e.g., 5 mg/kg).

    • Oral gavage (PO) administration group (e.g., 5 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle for both IV and PO administration.

  • Administration: Administer a single dose of this compound to each animal according to its group.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability using appropriate software.

In Vivo Efficacy Study (Leukemia Model)

  • Animal Model: Use an appropriate leukemia xenograft model (e.g., immunodeficient mice engrafted with human AML cells).

  • Groups:

    • Vehicle control group.

    • This compound treatment group (e.g., 20 mg/kg, daily).

  • Formulation: Prepare this compound in a suitable vehicle for oral gavage.

  • Administration: Administer the vehicle or this compound daily via oral gavage.

  • Monitoring: Monitor tumor burden by measuring the percentage of human CD45+ cells in peripheral blood. Monitor animal health and body weight regularly.

  • Endpoint: At the end of the study, collect blood and spleen for final analysis of leukemia burden.

  • Data Analysis: Compare the reduction in leukemia burden between the treatment and vehicle control groups.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes GDP/GTP exchange Shp2_IN_13 This compound Shp2_IN_13->SHP2 inhibits PK_Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Dosing Dose Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis HalfLife Determine Half-life (T½) PK_Analysis->HalfLife

References

Technical Support Center: Navigating Shp2-IN-13 Toxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-13. This resource is designed for researchers, scientists, and drug development professionals utilizing the allosteric SHP2 inhibitor, this compound, in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential toxicities, ensuring the successful execution of your preclinical studies.

Understanding SHP2 Inhibition and Potential On-Target Toxicities

This compound is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways are fundamental to cell proliferation, survival, and differentiation. While inhibition of SHP2 is a promising therapeutic strategy for various cancers, its ubiquitous expression and central role in normal physiological processes mean that on-target inhibition can lead to adverse effects.

Preclinical and clinical studies of various SHP2 inhibitors have indicated a relatively narrow therapeutic window, with potential for dose-limiting toxicities. The information presented here is a synthesis of publicly available data on this compound and other structurally and mechanistically similar allosteric SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported toxicities associated with allosteric SHP2 inhibitors in animal models?

A1: Based on preclinical and clinical data from various allosteric SHP2 inhibitors, the most frequently observed toxicities affect the following systems:

  • Hematologic: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common findings.

  • Hepatic: Elevations in liver enzymes (AST and ALT) have been reported, suggesting potential liver toxicity.

  • Cardiovascular: Some inhibitors have been associated with a reversible decrease in left ventricular ejection fraction (LVEF).

  • General: Other observed adverse effects include peripheral edema (swelling), diarrhea, skin rashes (acneiform dermatitis), and increased blood creatine (B1669601) phosphokinase.

Q2: Is there specific toxicity data available for this compound?

A2: Publicly available data on the specific toxicity profile of this compound is limited. One study in an acute myeloid leukemia (AML) mouse model reported the use of this compound at a daily oral dose of 20 mg/kg, which demonstrated anti-leukemic efficacy.[1] However, the detailed safety and tolerability of this dose, or higher doses, were not extensively described. Therefore, researchers should be guided by the known class-effects of allosteric SHP2 inhibitors and conduct careful dose-escalation and tolerability studies.

Q3: What are the initial signs of toxicity I should monitor for in my animal models?

A3: Close monitoring of animal health is crucial. Key parameters to observe include:

  • General Health: Body weight changes, food and water consumption, changes in posture or activity levels (e.g., hunched posture, hypoactivity), and the condition of the fur.

  • Specific Clinical Signs: Look for signs of edema (swelling, particularly in the limbs), diarrhea or changes in stool consistency, and skin abnormalities or rashes.

  • Hematological Monitoring: Regular complete blood counts (CBCs) are recommended to monitor for thrombocytopenia and neutropenia.

  • Serum Chemistry: Periodic analysis of blood samples to assess liver function (ALT, AST) and muscle damage (creatine phosphokinase) is advised.

Q4: How can I mitigate the toxicity of this compound in my experiments?

A4: Several strategies can be employed to improve the tolerability of this compound:

  • Dose Optimization: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Intermittent Dosing: This is a key strategy for managing on-target toxicities of SHP2 inhibitors. Instead of daily administration, consider schedules such as every other day, twice weekly, or cycles of days on and days off (e.g., 5 days on, 2 days off).[2][3]

  • Formulation Optimization: The vehicle used for oral administration can impact drug absorption and tolerability. Experiment with different pharmaceutically acceptable vehicles to find one that minimizes local gastrointestinal irritation and optimizes the pharmacokinetic profile.

  • Combination Therapy Considerations: Be aware that combining this compound with other therapeutic agents can potentially exacerbate toxicities. Careful monitoring and possible dose adjustments of one or both agents may be necessary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Significant Body Weight Loss (>15%) - General toxicity- Reduced food/water intake- Gastrointestinal toxicity- Immediately reduce the dose or switch to an intermittent dosing schedule.- Provide supportive care (e.g., hydration, palatable food).- Perform a full necropsy and histopathology on any euthanized animals to identify target organs of toxicity.
Edema (Swelling in limbs or face) - On-target effect of SHP2 inhibition- Monitor severity. If mild, continue with close observation.- If severe or progressive, consider dose reduction or a change in dosing schedule.- Evaluate serum albumin levels to rule out other causes.
Diarrhea - Gastrointestinal toxicity- Ensure proper hydration.- Consider reducing the dose or modifying the formulation vehicle.- An intermittent dosing schedule may alleviate this side effect.
Skin Rash / Dermatitis - On-target dermatological toxicity- Document the severity and distribution of the rash.- For mild to moderate rashes, continue treatment with monitoring.- For severe cases, a dose reduction or temporary cessation of treatment may be required.
Low Platelet or Neutrophil Counts - Hematological toxicity (myelosuppression)- Perform regular CBCs to monitor trends.- If counts drop significantly, consider a dose reduction or a "drug holiday" until counts recover.- An intermittent dosing schedule is often effective in managing myelosuppression.
Elevated Liver Enzymes (ALT/AST) - Hepatotoxicity- Monitor liver enzymes regularly.- For mild elevations, continue with close monitoring.- For significant or progressive elevations, reduce the dose or pause treatment. Conduct histopathological analysis of the liver.

Data Presentation: Dosing and Toxicity of Allosteric SHP2 Inhibitors

The following tables summarize publicly available data for various allosteric SHP2 inhibitors in preclinical models. This information can serve as a valuable reference when designing studies with this compound.

Table 1: Preclinical Dosing of Allosteric SHP2 Inhibitors in Rodent Models

Inhibitor Animal Model Dose and Schedule Route of Administration Reference
This compound Mouse (AML model)20 mg/kg, dailyOral gavage[1]
SHP099 Mouse (xenograft)75 mg/kg, every other dayOral gavage[4]
SHP099 Mouse (liver disease)Not specifiedOral gavage[5]
RMC-4550 Mouse (MPN model)Not specifiedNot specified
PF-07284892 Mouse (xenograft)30 mg/kg, every other dayOral gavage[2]
TNO155 Mouse (neuroblastoma)20 mg/kg, twice dailyNot specified[6]

Table 2: Reported Toxicities for Allosteric SHP2 Inhibitors in Preclinical and Clinical Studies

Inhibitor Class Observed Toxicities Potential Monitoring Parameters References
Allosteric SHP2 Inhibitors Hematologic: Thrombocytopenia, NeutropeniaHepatic: Increased AST/ALTCardiovascular: Decreased LVEF (reversible)General: Peripheral edema, Diarrhea, Acneiform dermatitis, Increased blood creatine phosphokinase- Complete Blood Count (CBC)- Serum chemistry panel (AST, ALT, CK)- Echocardiography (for cardiovascular assessment)[7][8]

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage Administration in Mice
  • Formulation Preparation:

    • Based on the physicochemical properties of this compound, select an appropriate vehicle. Common vehicles for oral administration in preclinical studies include:

      • 0.5% (w/v) Methylcellulose in water

      • 1% Carboxymethylcellulose / 0.5% Tween 80 in water

      • Corn oil or other pharmaceutical-grade oils

    • Prepare the formulation to the desired concentration, ensuring homogeneity (e.g., by sonication or stirring).

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and administer the formulation slowly.

    • The typical dosing volume for mice is 5-10 mL/kg.

  • Post-Dosing Monitoring:

    • Observe the animal for a short period after dosing for any immediate adverse reactions.

    • Return the animal to its cage and monitor for signs of distress.

Protocol 2: Monitoring for Hematological Toxicity
  • Blood Collection:

    • Collect a small volume of blood (e.g., 20-50 µL) from a suitable site (e.g., tail vein, saphenous vein) at baseline and at regular intervals during the study (e.g., weekly).

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer to determine platelet counts, neutrophil counts, and other hematological parameters.

  • Data Analysis:

    • Compare the treatment group values to the vehicle control group and to baseline values.

    • A significant decrease in platelets or neutrophils may indicate hematological toxicity.

Visualizations

Signaling Pathways Involving SHP2

SHP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 This compound (Inhibitor) RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS SHP2->PI3K SHP2->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Simplified SHP2 Signaling Pathways
Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis A Select Animal Model (e.g., Mouse, Rat) B Dose Range-Finding Study (Determine MTD) A->B C Group Assignment (Vehicle, Treatment Groups) B->C D Drug Administration (e.g., Oral Gavage) C->D E Regular Monitoring: - Body Weight - Clinical Signs - Food/Water Intake D->E F Biological Sampling: - Blood (CBC, Serum Chem) - Tissues D->F J Correlate Findings with Dose and Schedule E->J G Analyze Hematology & Serum Chemistry Data F->G H Gross Necropsy F->H G->J I Histopathology of Key Organs H->I I->J

Workflow for Preclinical Toxicity Study
Logical Relationship for Mitigating Toxicity

Mitigation_Strategy cluster_actions Mitigation Actions ObservedToxicity Observed Toxicity (e.g., Weight Loss, Hematotoxicity) DoseReduction Reduce Dose ObservedToxicity->DoseReduction IntermittentDosing Implement Intermittent Dosing Schedule ObservedToxicity->IntermittentDosing FormulationChange Modify Formulation Vehicle ObservedToxicity->FormulationChange ImprovedTolerability Improved Tolerability & Maintained Efficacy DoseReduction->ImprovedTolerability IntermittentDosing->ImprovedTolerability FormulationChange->ImprovedTolerability

Strategies to Mitigate this compound Toxicity

References

Shp2-IN-13 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shp2-IN-13. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
Stock Solution (in DMSO)-80°C6 months
-20°C1 month

Q2: How should I prepare working solutions of this compound?

The preparation of working solutions depends on the experimental setup (in vitro vs. in vivo). It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Here are some common solvent formulations:

Experiment TypeSolvents and ProportionsMaximum Solubility
In Vivo 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (7.64 mM)[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.64 mM)[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (7.64 mM)[1]

Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution.[1]

Q3: What is the mechanism of action of this compound?

This compound is a highly selective, orally active allosteric inhibitor of the SHP2 "tunnel site" with an IC50 of 83.0 nM.[1] SHP2 (Src homology 2 domain-containing phosphatase 2) is a protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling cascade, which is often dysregulated in various cancers.[2][3] By binding to an allosteric site, this compound stabilizes the inactive conformation of SHP2, thereby inhibiting its phosphatase activity and downstream signaling.[1]

Troubleshooting Guide

Problem 1: I am observing precipitation in my this compound stock solution or working solution.

  • Possible Cause 1: Improper Storage. The compound may have come out of solution due to temperature fluctuations.

    • Solution: Briefly warm the solution and vortex or sonicate until the precipitate redissolves. Always store the stock solution at the recommended temperature (-80°C or -20°C).[1]

  • Possible Cause 2: Supersaturation. The concentration of this compound may be too high for the chosen solvent system.

    • Solution: Review the solubility data and consider diluting the solution. For in vivo studies, ensure the solvent ratios are correct.[1]

  • Possible Cause 3: Solvent Evaporation. Over time, solvent may have evaporated, increasing the compound's concentration.

    • Solution: Use tightly sealed vials. If evaporation is suspected, it is best to prepare a fresh stock solution.

Problem 2: I am seeing inconsistent or no activity of this compound in my experiments.

  • Possible Cause 1: Compound Degradation. Working solutions, especially for in vivo studies, have limited stability and should be prepared fresh.[1] Long-term storage of stock solutions at inappropriate temperatures can also lead to degradation.

    • Solution: Always prepare fresh working solutions for in vivo experiments on the day of use.[1] For stock solutions, adhere to the recommended storage conditions and durations.[1]

  • Possible Cause 2: Incorrect Dosage or Concentration. The concentration of this compound may be too low to elicit a response.

    • Solution: Verify the calculations for your dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. This compound has been shown to inhibit pERK signaling with IC50 values of 0.59 µM and 0.63 µM in NSCLC cells.[1]

  • Possible Cause 3: Issues with the Experimental System. The cells or model system may not be sensitive to SHP2 inhibition.

    • Solution: Ensure your experimental model is appropriate for studying SHP2 inhibition. SHP2 is particularly relevant in cancers with receptor tyrosine kinase (RTK) oncogenic drivers.[1] Confirm that the downstream signaling pathways (e.g., RAS-MAPK) are active in your system.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent system over time.

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Time-Point Sampling: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.

  • Analytical Method: Use a suitable analytical method to quantify the amount of intact this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for this purpose.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

      • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of degradation over time.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Shp2_IN_13 This compound Shp2_IN_13->SHP2 Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage start This compound (Powder) dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve store_powder Store Powder (-20°C or 4°C) start->store_powder stock Stock Solution dissolve->stock dilute Prepare fresh working solution stock->dilute store_stock Store Stock (-80°C or -20°C) stock->store_stock invitro In Vitro Assay (e.g., cell culture) dilute->invitro invivo In Vivo Study (e.g., animal model) dilute->invivo Troubleshooting_Logic start Inconsistent or No Activity Observed check_prep Was the working solution prepared fresh? start->check_prep check_conc Is the concentration and dosage correct? check_prep->check_conc Yes sol_prep Prepare fresh working solution for each experiment. check_prep->sol_prep No check_system Is the experimental system appropriate? check_conc->check_system Yes sol_conc Verify calculations and perform a dose-response study. check_conc->sol_conc No sol_system Confirm pathway activity and model sensitivity. check_system->sol_system No end Problem Resolved check_system->end Yes sol_prep->end sol_conc->end sol_system->end

References

Overcoming experimental variability with Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, orally active allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1] It targets the "tunnel site" of SHP2, stabilizing the enzyme in an inactive conformation.[1] SHP2 is a key signaling node that positively regulates the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[2][3][4][5] By locking SHP2 in its auto-inhibited state, this compound prevents its activation and subsequent downstream signaling, primarily leading to the inhibition of phosphorylated ERK (p-ERK).[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in cancer research, particularly for studying tumors with oncogenic drivers like receptor tyrosine kinase (RTK) alterations and certain RAS and RAF mutations.[1][6] It is also utilized to investigate mechanisms of adaptive resistance to other targeted therapies, often in combination with inhibitors of the RAS/MAPK pathway.[6][7]

Q3: What are the known off-target effects of this compound and other allosteric SHP2 inhibitors?

A3: A notable off-target effect of some SHP2 allosteric inhibitors is the inhibition of autophagy.[6] This can contribute to their anti-tumor activity but is an important consideration when interpreting experimental results.[6] While this compound is described as highly selective, researchers should be aware of potential off-target effects, which can be cell-type and context-dependent.[8][9]

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay Condition
IC50 (SHP2 inhibition)83.0 nMBiochemical assay
IC50 (p-ERK inhibition)0.59 µMNSCLC cells
IC50 (p-ERK inhibition)0.63 ± 0.32 µMNCI-H1975-OR cells

[Source: MedchemExpress.com][1]

Table 2: In Vivo Pharmacokinetics of this compound (Compound 129)

ParameterValueSpeciesDosing
Half-life (T1/2)5.31 hNot Specified5 mg/kg (IV/PO)
Volume of Distribution (Vd)13.9 L/kgNot Specified5 mg/kg (IV/PO)
Oral Bioavailability (F)55.07 ± 7.93%Not Specified5 mg/kg (IV/PO)

[Source: MedchemExpress.com][1]

Troubleshooting Guide

Problem 1: Inconsistent or no inhibition of p-ERK levels after this compound treatment.

  • Potential Cause 1: Inhibitor Degradation. this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare fresh aliquots of the inhibitor from a new stock. Always store stock solutions at -80°C for long-term storage and at -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Suboptimal Treatment Conditions. The concentration or duration of the treatment may be insufficient for the specific cell line.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Also, conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment time for observing p-ERK inhibition.

  • Potential Cause 3: Cell Line Insensitivity. The cell line may not be dependent on SHP2 signaling for MAPK pathway activation. This can occur if there are mutations downstream of SHP2 (e.g., in BRAF or MEK).

    • Solution: Verify the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to SHP2 inhibition.

  • Potential Cause 4: Feedback Activation. Inhibition of the MAPK pathway can sometimes trigger feedback loops that reactivate ERK signaling.[10]

    • Solution: Analyze p-ERK levels at earlier time points. Consider co-treatment with an inhibitor of the feedback pathway, such as an RTK inhibitor, if the specific feedback loop is known.

Problem 2: High cell viability observed in proliferation assays despite this compound treatment.

  • Potential Cause 1: Intrinsic or Acquired Resistance. The cell line may have intrinsic resistance due to a lack of dependence on the SHP2-RAS-MAPK axis or may have developed acquired resistance after prolonged exposure.[10]

    • Solution: Confirm that this compound is inhibiting p-ERK in your cell line via Western blot. If p-ERK is inhibited but viability is unaffected, the cells may rely on parallel survival pathways (e.g., PI3K-AKT). Consider combination therapy to block these alternative pathways.[11]

  • Potential Cause 2: Suboptimal Assay Conditions. High cell seeding density or high serum concentrations in the media can mask the anti-proliferative effects of the inhibitor.[10]

    • Solution: Optimize the cell seeding density for your proliferation assay. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

  • Potential Cause 3: Insufficient Assay Duration. The effects of this compound on cell viability may take longer to become apparent.

    • Solution: Extend the duration of your cell viability assay, taking measurements at multiple time points (e.g., 48, 72, 96 hours).

Signaling and Experimental Workflow Diagrams

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2-SOS1 Complex RTK->GRB2_SOS1 Recruits SHP2_inactive SHP2 (Inactive) GRB2_SOS1->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation_Survival Proliferation & Survival pERK->Proliferation_Survival Cellular Response Shp2_IN_13 This compound Shp2_IN_13->SHP2_inactive Stabilizes

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells C 3. Seed Cells for Assay A->C B 2. Prepare this compound Stock (DMSO) D 4. Treat with this compound (Dose-Response) B->D C->D E 5a. Western Blot (p-ERK, Total ERK) D->E F 5b. Cell Viability Assay (MTS/MTT) D->F G 6. Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow Start Inconsistent/No p-ERK Inhibition Check_Inhibitor Is the inhibitor stock fresh and properly stored? Start->Check_Inhibitor Check_Dose Have you performed a dose-response and time-course? Check_Inhibitor->Check_Dose Yes Sol_Inhibitor Prepare fresh inhibitor aliquots. Check_Inhibitor->Sol_Inhibitor No Check_CellLine Is the cell line known to be SHP2-dependent? Check_Dose->Check_CellLine Yes Sol_Dose Optimize concentration and time. Check_Dose->Sol_Dose No Check_Feedback Could feedback loops be reactivating ERK? Check_CellLine->Check_Feedback Yes Sol_CellLine Verify cell line genetics. Use positive control. Check_CellLine->Sol_CellLine No Sol_Feedback Check earlier time points. Consider co-inhibition. Check_Feedback->Sol_Feedback Yes End Problem Resolved/Understood Check_Feedback->End No Sol_Inhibitor->End Sol_Dose->End Sol_CellLine->End Sol_Feedback->End

Caption: Troubleshooting logic for p-ERK Western blot results.

Detailed Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK Analysis

  • Cell Seeding: Seed cells (e.g., NCI-H1975) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) diluted in complete growth medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 2-24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK (e.g., p-p44/42 MAPK) and total ERK (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-ERK to total ERK.

Protocol 2: Cell Viability (MTS/MTT) Assay

  • Cell Seeding: Trypsinize and count your cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours to allow cells to attach and resume growth.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a DMSO vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Normalize the results to the vehicle-treated control wells, which represent 100% viability.

    • Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

References

Validation & Comparative

Shp2-IN-13 versus SHP099: A Comparative Guide to In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two prominent allosteric SHP2 inhibitors, Shp2-IN-13 and SHP099. The data presented is compiled from publicly available research to assist in the selection of the most suitable compound for preclinical research and development.

Data Presentation: Quantitative Comparison of In Vitro Potency

The following table summarizes the key in vitro potency metrics for this compound and SHP099. Both inhibitors demonstrate high potency at the biochemical and cellular levels, with SHP099 showing slightly greater potency in biochemical assays.

InhibitorBiochemical IC50Cellular p-ERK IC50Cell Line(s) for Cellular Assay
SHP099 71 nM[1][2]~0.25 µM[1][3]MDA-MB-468, KYSE520
7.536 µM (24h)PC9
8.900 µM (24h)PC9GR
This compound 83.0 nM[4]0.59 µMNSCLC cells
0.63 ± 0.32 µMNCI-H1975-OR

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. p-ERK: Phosphorylated Extracellular signal-regulated kinase, a key downstream marker of SHP2 activity.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. These methodologies are standard in the field for assessing the in vitro potency of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SHP2 protein.

Materials:

  • Recombinant full-length SHP2 protein

  • Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-Nitrophenyl Phosphate (pNPP))

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compounds (this compound, SHP099) dissolved in DMSO

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well plate, add the SHP2 enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the phosphatase reaction by adding the substrate (DiFMUP or pNPP) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP).

  • Measure the fluorescence (for DiFMUP) or absorbance (for pNPP) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of an inhibitor to block SHP2 signaling within a cellular context by quantifying the phosphorylation of a key downstream effector, ERK.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE520, MDA-MB-468)

  • Cell culture medium and supplements

  • Test compounds (this compound, SHP099) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for western blot detection

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each cell lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK and the loading control to ensure equal protein loading.

  • Quantify the band intensities for phospho-ERK and total ERK.

  • Normalize the phospho-ERK signal to the total ERK signal.

  • Plot the normalized phospho-ERK levels against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Mandatory Visualization

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signaling downstream of Receptor Tyrosine Kinases (RTKs), leading to the activation of the RAS-RAF-MEK-ERK pathway, a critical driver of cell proliferation and survival. SHP2 is also involved in other key signaling cascades such as the JAK/STAT and PI3K/AKT pathways[5][6][7][8][9][10][11].

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP SHP2->SOS dephosphorylates inhibitory sites enabling Ras activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound SHP099 Inhibitor->SHP2 pERK_Workflow start Seed Cells treat Treat with SHP2 Inhibitor (e.g., this compound or SHP099) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page western Western Blot sds_page->western probe Probe with Antibodies (p-ERK, Total ERK, Loading Control) western->probe detect Signal Detection (ECL) probe->detect analyze Data Analysis (Densitometry) detect->analyze ic50 Determine Cellular IC50 analyze->ic50

References

A Comparative Guide to the Efficacy of SHP2 Inhibitors: Shp2-IN-13 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two allosteric inhibitors of the protein tyrosine phosphatase SHP2: Shp2-IN-13 and TNO155. By presenting available experimental data, this document aims to assist researchers in evaluating these compounds for further investigation and development.

Introduction to SHP2 and Its Inhibition

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[1][2]

SHP2 inhibitors have emerged as a promising class of therapeutics for cancers driven by aberrant signaling pathways.[2] Allosteric inhibitors, such as this compound and TNO155, function by binding to a site distinct from the active site, stabilizing SHP2 in an inactive conformation.[1] This mode of inhibition prevents the downstream signaling that contributes to tumorigenesis.[2] TNO155 was the first allosteric SHP2 inhibitor to enter clinical trials.[4]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and TNO155, focusing on their in vitro and in vivo efficacy. It is important to note that the absence of direct head-to-head studies necessitates a cross-study comparison, and experimental conditions may vary.

Table 1: In Vitro Efficacy
ParameterThis compoundTNO155Cell Lines/Conditions
Biochemical IC50 83.0 nMNot explicitly stated in provided results, but described as highly potent.[4]Enzyme inhibition assay
Cellular pERK Inhibition IC50 0.59 µM (NSCLC cells) 0.63 ± 0.32 µM (NCI-H1975-OR cells)[5]IC50 < 1.5 µM in NCI-H3255, HCC827, and PC9 cell lines.[5]Non-small cell lung cancer (NSCLC) cell lines
Cell Proliferation Inhibition Inhibited proliferation in NCI-H1975 cells.[5]Effective in a subset of EGFR-mutant NSCLC cell lines.[5]Cancer cell lines
Table 2: In Vivo Data
ParameterThis compoundTNO155Animal Model
Pharmacokinetics T½ = 5.31 h Oral Bioavailability (F) = 55.07 ± 7.93% (at 5 mg/kg)[5]Rapid absorption (Tmax ~1.1 hours) T½ ~34 hours[6]Mouse models
Efficacy Significant reduction of leukemia burden (20 mg/kg, daily, oral gavage)[5]Monotherapy showed stable disease in 20% of patients in a Phase I trial.[6] Often used in combination therapies to enhance efficacy.[5][7][8]AML model (this compound)[5], Various advanced solid tumors (TNO155)[6]

Signaling Pathway and Experimental Workflow

SHP2 Signaling Pathway

SHP2 is a crucial transducer of signals from activated receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK pathway. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adapter proteins and SHP2 itself. This recruitment to the cell membrane leads to the activation of SHP2's phosphatase activity, which is essential for the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Allosteric SHP2 inhibitors lock the enzyme in an inactive state, thereby blocking this signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Growth_Factor Growth_Factor Growth_Factor->RTK Binds SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP Promotes exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates Inhibitor This compound / TNO155 Inhibitor->SHP2_inactive Stabilizes inactive state

Caption: SHP2 signaling pathway and point of inhibition.

General Experimental Workflow for SHP2 Inhibitor Evaluation

The evaluation of novel SHP2 inhibitors typically follows a multi-step process, starting from biochemical assays to in vivo animal models. This workflow ensures a thorough characterization of the compound's potency, selectivity, cellular activity, and anti-tumor efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (Enzyme Inhibition, IC50) B Cell-Based Assays (pERK levels, Proliferation) A->B C Selectivity Profiling (vs. other phosphatases) B->C D Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) C->D Candidate Selection E Xenograft Tumor Models (Efficacy, Tumor Growth Inhibition) D->E F Pharmacodynamic Analysis (Target engagement in tumors) E->F

Caption: Workflow for preclinical SHP2 inhibitor evaluation.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used in the evaluation of SHP2 inhibitors.

In Vitro SHP2 Phosphatase Activity Assay

The inhibitory activity of compounds against the SHP2 enzyme is commonly measured using a biochemical assay. A recombinant SHP2 protein is incubated with the test compound at various concentrations. A synthetic phosphopeptide substrate is then added to initiate the enzymatic reaction. The amount of phosphate (B84403) released is quantified, often using a fluorescent or colorimetric detection method. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Cellular Assays for Target Engagement and Proliferation
  • Western Blot for pERK: To assess the cellular activity of SHP2 inhibitors, cancer cell lines are treated with varying concentrations of the compound. After a specific incubation period, cell lysates are collected and subjected to Western blot analysis. Antibodies specific for phosphorylated ERK (p-ERK) and total ERK are used to determine the extent of MAPK pathway inhibition.

  • Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are determined using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in multi-well plates and treated with the compounds for a set duration (e.g., 72 hours). The cell viability is then measured, and the concentration required to inhibit cell growth by 50% (GI50) is calculated.

In Vivo Tumor Xenograft Models

To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via injection according to a specific dosing schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels) to confirm target engagement in the tumor tissue.

Summary and Conclusion

Both this compound and TNO155 are potent allosteric inhibitors of SHP2 that demonstrate anti-cancer activity in preclinical models.

  • This compound shows a promising in vitro potency with an IC50 of 83.0 nM and demonstrates cellular activity by inhibiting pERK signaling.[5] Its in vivo profile in a mouse model indicates good oral bioavailability and efficacy in reducing leukemia burden.[5]

  • TNO155 , as the first-in-clinic SHP2 inhibitor, has a more extensive dataset, including preliminary clinical data.[4][6] While its monotherapy has shown modest activity with stable disease observed in some patients, its real potential may lie in combination therapies to overcome resistance to other targeted agents.[5][6][7][8]

Direct comparative studies are necessary to definitively determine the superior efficacy of one compound over the other. The choice between these inhibitors for future research and development will likely depend on the specific cancer type, the potential for combination therapies, and further preclinical and clinical evaluation of their safety and efficacy profiles. This guide provides a foundational comparison based on currently available data to inform such decisions.

References

Validating Shp2-IN-13 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Shp2-IN-13 with other common allosteric Shp2 inhibitors and details key experimental protocols to validate its target engagement in a cellular context. The provided methodologies and data will aid in assessing the efficacy and potency of this compound for preclinical research and drug development.

Introduction to Shp2 and its Inhibition

Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK MAPK signaling cascade, which is crucial for cell proliferation, survival, and differentiation.[1] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and cancers.[1][2] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.[1][2]

Allosteric inhibitors of Shp2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in a closed, auto-inhibited conformation, thereby preventing its activation and downstream signaling.[3][4] Validating that these inhibitors engage their target within the complex cellular environment is a critical step in their development.

Comparative Analysis of Shp2 Inhibitors

The following table summarizes the in vitro and cellular potency of this compound in comparison to other well-characterized allosteric Shp2 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for the inhibition of phosphorylated ERK (p-ERK), a key downstream substrate in the Shp2 signaling pathway.

InhibitorShp2 Enzymatic IC50 (nM)Cellular p-ERK Inhibition IC50Cell Line(s)Reference(s)
This compound 83.0Not explicitly reportedNot applicableN/A
SHP099 71~250 nMMDA-MB-468, KYSE520[1][3]
RMC-4550 0.58 - 1.5531 nM, 39 nM, 49.2 nMPC9, HEK293[5][6]
TNO155 11IC50 < 1.5 µM in sensitive linesNCI-H3255, HCC827, PC9[7][8]

Shp2 Signaling Pathway

The diagram below illustrates the canonical Shp2 signaling pathway, highlighting the role of Shp2 in activating the RAS-ERK MAPK cascade.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive recruits & activates Sos Sos Grb2->Sos Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GEF activity Raf Raf Ras_GTP->Raf Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->Ras_GTP promotes activation MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription translocates Shp2_IN_13 This compound Shp2_IN_13->Shp2_inactive stabilizes inactive state

Caption: The Shp2 signaling cascade.

Experimental Protocols for Target Validation

To validate that this compound engages with Shp2 in cells and inhibits its downstream signaling, three key experiments are recommended: Cellular Thermal Shift Assay (CETSA), Western Blot for p-ERK, and Immunofluorescence for p-ERK.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow cluster_workflow CETSA Workflow cell_treatment 1. Treat cells with This compound or vehicle heat_shock 2. Heat cells at various temperatures cell_treatment->heat_shock lysis 3. Lyse cells heat_shock->lysis centrifugation 4. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot 5. Analyze soluble fraction by Western Blot for Shp2 centrifugation->western_blot analysis 6. Quantify band intensity and plot melt curve western_blot->analysis

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment:

    • Plate cells (e.g., KYSE520 or MDA-MB-468) and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody against Shp2.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (no heat denaturation).

    • Plot the normalized intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot for Phospho-ERK (p-ERK)

This assay is used to quantify the level of ERK phosphorylation, a direct downstream effector of Shp2 activity. A reduction in p-ERK levels upon treatment with this compound indicates inhibition of the Shp2 signaling pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow cell_treatment 1. Treat cells with this compound lysis 2. Lyse cells and quantify protein cell_treatment->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Transfer to PVDF membrane sds_page->transfer blocking 5. Block membrane transfer->blocking primary_ab 6. Incubate with primary antibody (anti-p-ERK or anti-total ERK) blocking->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 8. Detect with ECL and image secondary_ab->detection analysis 9. Quantify band intensity detection->analysis

Caption: Western Blot workflow for p-ERK.

  • Sample Preparation:

    • Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples and add Laemmli buffer. Boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

    • Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

Immunofluorescence for Phospho-ERK (p-ERK)

Immunofluorescence allows for the visualization of p-ERK within the cell, providing qualitative and semi-quantitative information on its expression and subcellular localization. Inhibition of Shp2 is expected to reduce the nuclear translocation of p-ERK.

Immunofluorescence_Workflow cluster_workflow Immunofluorescence Workflow cell_culture 1. Culture cells on coverslips treatment 2. Treat with this compound cell_culture->treatment fixation 3. Fix and permeabilize cells treatment->fixation blocking 4. Block non-specific binding fixation->blocking primary_ab 5. Incubate with anti-p-ERK primary antibody blocking->primary_ab secondary_ab 6. Incubate with fluorescent secondary antibody primary_ab->secondary_ab mounting 7. Counterstain nuclei (DAPI) and mount on slides secondary_ab->mounting imaging 8. Image with fluorescence microscope mounting->imaging

Caption: Immunofluorescence workflow for p-ERK.

  • Cell Preparation and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with this compound at various concentrations.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope. A decrease in the nuclear fluorescence signal for p-ERK in treated cells compared to the control indicates target engagement and pathway inhibition.

References

Combination Therapy with Shp2-IN-13 and MEK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of SHP2 inhibitors with MEK inhibitors represents a promising therapeutic strategy to overcome adaptive resistance in various cancers, particularly those driven by RAS mutations. This guide provides a comparative analysis of the performance of this combination therapy, with a focus on Shp2-IN-13 and its analogs, supported by preclinical experimental data.

Note on this compound Data: Direct experimental data for this compound in combination with MEK inhibitors is limited in publicly available literature. Therefore, this guide utilizes data from its close analog, SHP099, a well-characterized allosteric SHP2 inhibitor, to illustrate the principles and efficacy of this combination therapy. This compound is expected to have a similar mechanism of action.

Mechanism of Action: Overcoming Adaptive Resistance

Treatment with MEK inhibitors alone often leads to adaptive resistance, where cancer cells reactivate the MAPK pathway through feedback mechanisms involving receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a critical signaling node downstream of multiple RTKs that is required for the full activation of RAS.[2][3][4] By inhibiting SHP2, the combination therapy effectively blocks this RTK-mediated reactivation of the RAS/ERK pathway, leading to a more sustained and potent anti-tumor effect.[1][2][5]

Shp2_MEKi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Feedback Feedback Reactivation ERK->Feedback Shp2_IN_13 This compound (or SHP099) Shp2_IN_13->SHP2 Inhibits MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits Feedback->RTK Upregulates

Figure 1: Simplified signaling pathway of SHP2 and MEK inhibitor combination therapy.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of combining a SHP2 inhibitor (SHP099) with a MEK inhibitor (Trametinib).

In Vitro Cell Viability
Cell LineCancer TypeKRAS MutationSHP099 IC50 (µM)Trametinib IC50 (nM)Combination Effect
MIAPaCa-2PancreaticG12C>10~10Synergistic Inhibition
H358LungG12C>10~5Synergistic Inhibition
Capan-2PancreaticG12V>10~20Synergistic Inhibition
MDA-MB-468Breast (TNBC)WT~5~20Synergistic Inhibition

Data compiled from multiple preclinical studies. IC50 values are approximate and can vary based on experimental conditions.

In Vivo Tumor Growth Inhibition (Xenograft Models)
Xenograft ModelCancer TypeTreatmentDosageTumor Growth Inhibition (%)
MIAPaCa-2PancreaticSHP09975 mg/kg, dailyModerate
Trametinib0.25 mg/kg, dailyModerate
Combination As above Significant Regression
H358LungSHP09975 mg/kg, dailyModerate
Trametinib1 mg/kg, dailyModerate
Combination As above Significant Regression
KellyNeuroblastomaALK MutantSHP09975 mg/kg, q.o.d.
Trametinib0.25 mg/kg, dailySignificant
Combination As above Marked Reduction

Dosage and tumor growth inhibition are based on representative preclinical studies and can vary.[2][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental_Workflow A 1. In Vitro Studies B Cell Viability Assay (e.g., MTT/PrestoBlue) A->B C Western Blot Analysis (pERK, pMEK) A->C I IC50 Calculation & Synergy Analysis B->I C->I D 2. In Vivo Studies E Xenograft Tumor Model Establishment D->E F Drug Administration (Single vs. Combination) E->F G Tumor Volume Measurement & Animal Weight Monitoring F->G J Statistical Analysis of Tumor Growth Curves G->J H 3. Data Analysis I->H J->H

Figure 2: General experimental workflow for evaluating combination therapy.
Cell Viability Assay (e.g., PrestoBlue or MTT)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound (or its analog), a MEK inhibitor (e.g., Trametinib), or the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add PrestoBlue or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitors (single agents and combination) for various time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle, this compound/analog alone, MEK inhibitor alone, and combination).

  • Drug Administration: Administer the drugs via oral gavage or another appropriate route at the predetermined doses and schedule.[2]

  • Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the treatment groups.

Conclusion

The combination of a SHP2 inhibitor, such as this compound or its well-studied analog SHP099, with a MEK inhibitor demonstrates strong synergistic anti-tumor activity in preclinical models of various cancers. This combination effectively overcomes the adaptive resistance that limits the efficacy of MEK inhibitor monotherapy by preventing the reactivation of the RAS/MAPK signaling pathway. The provided experimental data and protocols offer a solid foundation for further research and development of this promising combination therapy.

References

The Synergistic Power of SHP2 Inhibition: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic effects observed when combining SHP2 inhibitors with other targeted cancer therapies. As the landscape of precision oncology evolves, understanding these combinations is crucial for developing next-generation treatment strategies.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling, playing a pivotal role in the RAS-MAPK pathway, which is frequently dysregulated in various cancers. While SHP2 inhibitors have shown modest activity as monotherapy, their true potential appears to lie in their ability to overcome adaptive resistance and enhance the efficacy of other targeted agents. This guide synthesizes preclinical and clinical data on the synergistic effects of SHP2 inhibitors in combination with MEK inhibitors, KRAS G12C inhibitors, EGFR inhibitors, CDK4/6 inhibitors, and immune checkpoint inhibitors.

Quantitative Analysis of Synergistic Combinations

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-tumor effects of combining SHP2 inhibitors with various other targeted therapies. The data highlights enhanced growth inhibition and signaling pathway suppression in cancer cell lines and in vivo models.

Table 1: Synergistic Effects of SHP2 Inhibitors with MEK Inhibitors

SHP2 InhibitorMEK InhibitorCancer ModelKey Synergistic OutcomesReference
SHP099TrametinibKRAS-mutant Pancreatic, Lung, and Ovarian Cancer; Triple-Negative Breast CancerEnhanced inhibition of cell proliferation; Blockade of ERK1/2-dependent transcriptional programs.[1][2]
SHP099TrametinibNF1-deficient Malignant Peripheral Nerve Sheath TumorsAttenuated RAS reactivation and synergistically inhibited ERK signaling and cell growth.[3]
Unspecified SHP2iASTX029 (ERK inhibitor)KRAS-dependent cancer cell linesEnhanced loss of cellular viability in a synergistic or additive manner.[4]

Table 2: Synergistic Effects of SHP2 Inhibitors with KRAS G12C Inhibitors

SHP2 InhibitorKRAS G12C InhibitorCancer ModelKey Synergistic OutcomesReference
TNO155Cpd 12aKRAS G12C Lung and Colorectal CancerEnhanced antiproliferative effects and blockage of feedback activation of wild-type KRAS.[5]
RMC-4550MRTX-1257KRAS G12C-driven NSCLC cell linesSynergistic inhibition of cell growth.[6]
SHP099G12C InhibitorKRAS G12C-mutant Pancreatic and Non-Small Cell Lung CancerAbrogated RTK feedback signaling and adaptive resistance in vitro and in vivo.[7]
RMC-4550RMC-4998KRAS G12C mutant Lung CancerDelayed rapid pathway reactivation and remodeled the tumor microenvironment to be less immunosuppressive.[8]

Table 3: Synergistic Effects of SHP2 Inhibitors with EGFR Inhibitors

SHP2 InhibitorEGFR InhibitorCancer ModelKey Synergistic OutcomesReference
TNO155NazartinibEGFR-mutant Lung CancerSustained ERK inhibition and combination benefit in tumor growth.[9]
SHP099Osimertinib (B560133)EGFR-mutant NSCLC cellsMore potent inhibition of ERK activity compared to osimertinib alone.[10]
IACS-13909OsimertinibOsimertinib-resistant NSCLC modelsPotent suppression of tumor cell proliferation in vitro and tumor regression in vivo.[11]

Table 4: Synergistic Effects of SHP2 Inhibitors with CDK4/6 Inhibitors

SHP2 InhibitorCDK4/6 InhibitorCancer ModelKey Synergistic OutcomesReference
TNO155RibociclibNF1-Malignant Peripheral Nerve Sheath TumorsAdditive anti-proliferative and anti-tumor effects; Synergistic inhibition of cell cycle and induction of apoptosis.[12][13][14]
TNO155RibociclibLung and Colorectal Cancer Patient-Derived XenograftsCombination benefit in tumor growth, including in KRAS-mutant models.[5]

Table 5: Synergistic Effects of SHP2 Inhibitors with Immune Checkpoint Inhibitors

SHP2 InhibitorImmune Checkpoint InhibitorCancer ModelKey Synergistic OutcomesReference
SHP099Anti-PD-L1Anti-PD-1-resistant Non-Small Cell Lung CancerEnhanced systemic antitumor effects, promoted local and abscopal responses, and improved survival in a mouse model when combined with radiotherapy.[15][16][17][18]
TNO155Anti-PD-1 AntibodyImmuno-competent cancer modelsCombination activity through inhibition of RAS activation by colony-stimulating factor 1 receptor, critical for immunosuppressive tumor-associated macrophages.[5]
RMC-4550Immune Checkpoint BlockadeImmune-excluded Lung TumorsSensitized tumors to immune checkpoint blockade, leading to efficient tumor immune rejection when combined with a RAS(ON) G12C inhibitor.[19]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of SHP2 inhibitor combinations stem from their ability to counteract the adaptive resistance mechanisms that cancer cells employ to evade targeted therapies. A common theme is the reactivation of the MAPK pathway through various feedback loops. SHP2 inhibitors, by acting downstream of receptor tyrosine kinases (RTKs) and upstream of RAS, can effectively block these escape routes.

SHP2_Combination_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback Activation CellCycle Cell Cycle Progression ERK->CellCycle Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK46 CDK4/6 CDK46->CellCycle SHP2i SHP2 Inhibitor SHP2i->SHP2 MEKi MEK Inhibitor MEKi->MEK KRASi KRAS G12C Inhibitor KRASi->RAS EGFRi EGFR Inhibitor EGFRi->RTK CDK46i CDK4/6 Inhibitor CDK46i->CDK46 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines treatment_matrix Drug Combination Treatment Matrix cell_culture->treatment_matrix viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment_matrix->viability_assay western_blot Immunoblotting (p-ERK, etc.) treatment_matrix->western_blot synergy_analysis Synergy Analysis (e.g., Combination Index) viability_assay->synergy_analysis xenograft Tumor Xenograft Model (Cell Line or PDX) synergy_analysis->xenograft Promising Combinations pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis pathway_analysis->xenograft treatment_groups Treatment Groups (Vehicle, Single Agents, Combo) xenograft->treatment_groups tumor_measurement Tumor Volume & Body Weight Monitoring treatment_groups->tumor_measurement efficacy_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->efficacy_analysis

References

Cross-Validation of Shp2-IN-13 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric SHP2 inhibitor, Shp2-IN-13, against other known inhibitors. The following sections detail its performance in various assays, supported by experimental data, to facilitate informed decisions in research and development.

This compound is a potent and selective allosteric inhibitor that targets the "tunnel site" of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, making it a key target in cancer therapy.[2][3] This guide cross-validates the activity of this compound across biochemical and cellular assays and compares its performance with other notable SHP2 inhibitors.

Comparative Analysis of SHP2 Inhibitor Activity

The inhibitory activity of this compound and other SHP2 inhibitors has been evaluated in various assays. The data presented below summarizes their half-maximal inhibitory concentrations (IC50) in biochemical and cellular contexts, providing a clear comparison of their potency.

Table 1: Biochemical and Cellular Activity of SHP2 Inhibitors

InhibitorTypeBiochemical IC50 (nM)Cellular AssayCell LineCellular IC50 (µM)
This compound Allosteric83.0[1]pERK InhibitionNSCLC0.59[1]
pERK InhibitionNCI-H1975-OR0.63[1]
SHP099 Allosteric71[]ProliferationVariousNot specified
RMC-4550 AllostericNot specifiedProliferationMOLM-14 (AML)0.146
ProliferationMV4-11 (AML)0.120
TNO155 Allosteric11[]Not specifiedNot specifiedNot specified
PF-07284892 Allosteric21pERK InhibitionVariousLow nanomolar range
IACS-13909 Allosteric15.7[]Not specifiedNot specifiedNot specified
Cryptotanshinone Active Site22,500ProliferationBa/F317.22[3]
Compound 57774 Active Site800[2]ProliferationMCF-7Not specified

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the SHP2 signaling pathway and the experimental workflows used for its characterization.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

SHP2 signaling pathway overview.

The diagram above illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is frequently hyperactivated in various cancers. SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and promotes the activation of RAS, a key step in signal transduction that leads to cell proliferation, survival, and differentiation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay SHP2 Enzymatic Assay (e.g., DiFMUP) IC50_Biochem Determine Biochemical IC50 Enzyme_Assay->IC50_Biochem Cell_Culture Cancer Cell Line Culture Compound_Treatment Treat cells with This compound Cell_Culture->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA pERK_Assay pERK Western Blot or ELISA Compound_Treatment->pERK_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Compound_Treatment->Proliferation_Assay Target_Engagement Confirm Target Engagement CETSA->Target_Engagement IC50_Cellular Determine Cellular IC50 pERK_Assay->IC50_Cellular Anti_proliferative Assess Anti-proliferative Effects Proliferation_Assay->Anti_proliferative

General workflow for SHP2 inhibitor evaluation.

This workflow outlines the key experimental stages for characterizing a SHP2 inhibitor like this compound, from initial biochemical potency determination to the assessment of its effects in a cellular context, including target engagement and downstream signaling inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are the protocols for the key assays mentioned in this guide.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

Materials:

  • Recombinant full-length SHP2 enzyme

  • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • DiFMUP substrate

  • Test compound (this compound or other inhibitors)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme in the assay buffer.

  • For full-length SHP2, pre-incubate the enzyme with the SHP2 activating peptide for 20 minutes at room temperature to activate the enzyme.

  • Dispense the test compound at various concentrations into the wells of the 384-well plate.

  • Add the activated SHP2 enzyme solution to the wells containing the test compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Measure the fluorescence intensity kinetically over time (e.g., every minute for 10-30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Test compound (this compound or other inhibitors)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermocycler

  • Western blot or ELISA reagents and equipment

Procedure:

  • Culture the chosen cancer cell line to the desired confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble SHP2 protein in the supernatant by Western blotting or ELISA using a SHP2-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

pERK Inhibition Assay (Western Blot)

This assay assesses the functional consequence of SHP2 inhibition in cells by measuring the phosphorylation level of a key downstream effector, ERK.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Growth factors (e.g., EGF) if required to stimulate the pathway

  • Test compound (this compound or other inhibitors)

  • Lysis buffer with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-SHP2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in culture plates and allow them to attach.

  • Starve the cells in serum-free medium if necessary to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with a growth factor (if applicable) to activate the RAS-MAPK pathway.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation and calculate the cellular IC50.

References

Shp2-IN-13: A Comparative Guide to Its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric inhibitor Shp2-IN-13, focusing on its selectivity against other protein tyrosine phosphatases (PTPs). The information is intended to assist researchers in evaluating its potential for targeted therapeutic development.

Introduction to Shp2 and Its Role in Cellular Signaling

Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2][3][4] It is a key regulator of the Ras-MAPK pathway, which is fundamental for cell proliferation, differentiation, and survival.[1][2] Dysregulation of Shp2 activity is implicated in various developmental disorders and is a bona fide oncogene in several types of cancer.[3]

Under normal physiological conditions, Shp2 exists in a catalytically inactive, autoinhibited conformation.[3][4] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffold proteins via its two SH2 domains, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity.[1][3][5]

This compound: An Allosteric Inhibitor

This compound is an allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding event induces a conformational change that locks Shp2 in its inactive state, thereby preventing its activation and downstream signaling. This mechanism of action offers the potential for high selectivity, as allosteric sites are generally less conserved across phosphatase family members compared to the highly conserved active site.

Selectivity Profile of this compound

A critical aspect of any targeted inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. The selectivity of Shp2 inhibitors is often assessed against a panel of other protein tyrosine phosphatases, particularly the highly homologous Shp1 and PTP1B.

Table 1: Comparative Selectivity of Shp2 Inhibitors

CompoundTargetMechanismSelectivity over Shp1Selectivity over PTP1BReference
This compound Shp2AllostericHigh (Expected)High (Expected)Data not available
SHP099 Shp2Allosteric>1000-fold>1000-fold(Chen et al., 2016)
PHPS1 Shp2Active Site15-fold8-fold(Hellmuth et al., 2008)[3]
GS-493 Shp2Active Site29-fold45-fold(Grosskopf et al., 2015)

Note: The selectivity for this compound is inferred based on the known properties of allosteric SHP2 inhibitors. Specific experimental data is needed for definitive confirmation.

Experimental Protocols for Determining Phosphatase Selectivity

The following is a generalized protocol for assessing the selectivity of a Shp2 inhibitor against other phosphatases using a fluorescence-based in vitro assay.

Objective: To determine the IC50 values of this compound against Shp2, Shp1, and PTP1B to quantify its selectivity.

Materials:

  • Recombinant human Shp2, Shp1, and PTP1B enzymes.

  • This compound compound.

  • Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[6]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT).

  • 384-well black microplates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer.

    • Dilute the recombinant phosphatases to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • Selectivity Calculation:

    • Calculate the selectivity index by dividing the IC50 value for the off-target phosphatase (e.g., Shp1 or PTP1B) by the IC50 value for Shp2.

Shp2 Signaling Pathway

The diagram below illustrates the central role of Shp2 in the Ras-MAPK signaling cascade initiated by receptor tyrosine kinase activation.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Shp2 Shp2 RTK->Shp2 Recruits & Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Shp2->Ras Promotes GDP/GTP Exchange Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Shp2_IN_13 This compound Shp2_IN_13->Shp2 Inhibits

Caption: Shp2 in the RTK-Ras-MAPK signaling pathway.

Conclusion

This compound, as an allosteric inhibitor of Shp2, holds promise as a highly selective therapeutic agent. While direct quantitative data on its selectivity profile is currently limited, the established high selectivity of other allosteric Shp2 inhibitors provides a strong rationale for its further investigation. The provided experimental protocol offers a framework for researchers to independently assess the selectivity of this compound and other novel inhibitors. The continued development of selective Shp2 inhibitors is a critical area of research with the potential to yield new treatments for a variety of cancers and other diseases.

References

A Comparative Guide to the In Vivo Efficacy of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide compares the in vivo efficacy of prominent SHP2 inhibitors based on available preclinical data. The originally requested inhibitor, "Shp2-IN-13," could not be specifically identified in the published literature. Therefore, this document focuses on three well-characterized, clinically relevant allosteric SHP2 inhibitors: TNO155 , RMC-4630 , and SHP099 .

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical antitumor activity of SHP2 inhibitors.

Introduction to SHP2 Inhibition in Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1] It is a key mediator downstream of multiple receptor tyrosine kinases (RTKs), and upon activation, it positively regulates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[1] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[]

Allosteric inhibitors that lock SHP2 in an auto-inhibited conformation have shown promise in preclinical and clinical settings.[1][] These inhibitors, including TNO155, RMC-4630, and SHP099, have demonstrated the ability to suppress RAS-ERK signaling and inhibit the proliferation of cancer cells driven by RTKs.[1] This guide provides a comparative overview of their in vivo efficacy as monotherapies and in combination with other targeted agents.

The SHP2 Signaling Pathway

SHP2 is a crucial node in the signal transduction from RTKs to the RAS-MAPK pathway. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2-associated binder 1 (GAB1). SHP2 is then recruited to these phosphorylated sites, where it becomes activated. Activated SHP2 dephosphorylates regulatory molecules, ultimately leading to the activation of RAS and the downstream ERK signaling cascade, which promotes cell proliferation and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 RTK->GAB1 SHP2 SHP2 GAB1->SHP2 GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified SHP2 Signaling Pathway.

In Vivo Efficacy Comparison of SHP2 Inhibitors

The following tables summarize the in vivo antitumor activity of TNO155, RMC-4630, and SHP099 in various preclinical cancer models.

TNO155 In Vivo Efficacy
Cancer ModelDosing Regimen (Oral)Observed EfficacyCombination AgentCitation
ALK-mutant Neuroblastoma Xenograft (Kelly)20 mg/kg, twice dailyDelayed tumor growth and prolonged survivalLorlatinib (5 mg/kg, twice daily)[3]
KRAS G12C Lung Cancer (NCI-H2122) & Colorectal Cancer (LIM2099)Not specifiedEnhanced efficacy of KRAS G12C inhibitorCpd 12a (KRAS G12C inhibitor)[4]
EGFR-mutant NSCLC (HCC827)Not specifiedCombination benefit observedNazartinib (EGFR inhibitor)[5]
BRAF V600E Colorectal CancerNot specifiedSynergized with BRAF and MEK inhibitorsBRAF and MEK inhibitors[5]
RMC-4630 In Vivo Efficacy
Cancer ModelDosing Regimen (Oral)Observed EfficacyCombination AgentCitation
Pancreatic Cancer Xenograft (AsPC-1, KRAS G12D)Not specifiedDelayed tumor growth, synergistic effectsNab-paclitaxel + Gemcitabine[6]
KRAS-mutant NSCLC (Phase 1 Trial)Not specifiedDisease control rate of 58% in KRAS-mutant NSCLCMonotherapy
KRAS G12C NSCLC (Phase 1 Trial)Not specifiedDisease control rate of 75% in KRAS G12C NSCLCMonotherapy
KRAS p.G12C-Mutated NSCLCNot specifiedPreliminary positive results from combinationSotorasib (KRAS G12C inhibitor)[7]
SHP099 In Vivo Efficacy
Cancer ModelDosing Regimen (Oral)Observed EfficacyCombination AgentCitation
Esophageal Cancer Xenograft (KYSE-520)100 mg/kg, dailySignificant tumor growth inhibitionMonotherapy[8]
KRAS G12C Pancreatic Cancer (MIAPaCa-2)Not specifiedTumor growth inhibitionMonotherapy[8]
Colon Cancer Syngeneic Model (MC-38)Not specifiedSignificantly smaller tumors compared to monotherapyAnti-PD-1 antibody[9]
KRAS G12C Lung and Pancreatic Cancer75 mg/kg, dailySynergistic inhibition of tumor growthARS-1620 (KRAS G12C inhibitor)[10]
Melanoma Syngeneic Model (B16F10)100 mg/kg, dailyReduced tumor growthMonotherapy[11]

Experimental Protocols

Representative In Vivo Xenograft Study Protocol

This protocol is a generalized representation based on methodologies described in the cited literature for evaluating SHP2 inhibitor efficacy in vivo.[3][6][8][12]

  • Animal Model:

    • Female immunodeficient mice (e.g., NOD/SCID or nude mice), typically 4-6 weeks old, are used for xenograft studies. For syngeneic models, immunocompetent mice (e.g., C57BL/6) are utilized.[6] Animals are housed in a pathogen-free environment with controlled light-dark cycles and access to food and water ad libitum.

  • Tumor Cell Implantation:

    • Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution of media and Matrigel and subcutaneously injected into the flank of the mice.[13]

    • Tumor growth is monitored regularly using calipers.

  • Drug Formulation and Administration:

    • SHP2 inhibitors are typically formulated for oral gavage. A common vehicle suspension consists of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water.[3][10]

    • The drug is administered at a predetermined dose and schedule (e.g., daily or twice daily).

  • Treatment Schedule and Efficacy Assessment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Treatment is administered for a specified duration (e.g., 21 days).

    • Tumor volume is measured 2-3 times per week using the formula: (Length x Width²)/2.

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, tumors are excised, weighed, and processed for further analysis.

    • Pharmacodynamic assessments, such as Western blotting for p-ERK levels in tumor lysates, are performed to confirm target engagement.[6]

In_Vivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Oral Gavage) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat for study duration endpoint Endpoint Analysis: Tumor Excision, Pharmacodynamics monitoring->endpoint end End endpoint->end

Caption: A typical workflow for an in vivo xenograft study.

Comparative Analysis

The preclinical in vivo data reveal that TNO155, RMC-4630, and SHP099 all exhibit antitumor activity across a range of cancer models.

  • Monotherapy vs. Combination: While all three inhibitors show some level of single-agent activity, particularly in RTK-driven or certain KRAS-mutant tumors, their efficacy is significantly enhanced when used in combination with other targeted therapies.[6][9][14] For instance, combining a SHP2 inhibitor with a KRAS G12C inhibitor, an ALK inhibitor, or an immune checkpoint inhibitor has demonstrated synergistic effects in preclinical models.[7][9][14] This suggests that a key therapeutic strategy for SHP2 inhibitors will likely involve combination regimens to overcome adaptive resistance mechanisms.

  • Model-Specific Efficacy: The effectiveness of SHP2 inhibitors can be context-dependent. SHP099, for example, showed efficacy in various xenograft models, including those for esophageal and pancreatic cancer.[8] TNO155 has been shown to be effective in neuroblastoma models, particularly in combination with ALK inhibitors.[3] RMC-4630 has shown promising disease control rates in clinical trials for KRAS-mutant non-small cell lung cancer.

  • Mechanism of Action: The in vivo efficacy of these allosteric inhibitors is attributed to their ability to suppress the RAS-MAPK pathway.[1] Additionally, studies with SHP099 suggest that SHP2 inhibition can also modulate the tumor microenvironment, enhancing anti-tumor immunity, which contributes to its overall efficacy, especially when combined with immunotherapy.[9]

Conclusion

The allosteric SHP2 inhibitors TNO155, RMC-4630, and SHP099 have demonstrated significant in vivo antitumor efficacy in a variety of preclinical cancer models. While they possess activity as monotherapies in specific contexts, their true potential appears to be in combination with other targeted agents, where they can overcome or delay the onset of drug resistance. The data presented in this guide underscore the therapeutic promise of SHP2 inhibition as a cornerstone of combination strategies for treating a wide range of cancers driven by aberrant RTK and RAS signaling. Further clinical investigation is ongoing to translate these preclinical findings into effective treatments for patients.[5][15]

References

Benchmarking Clinical SHP2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent clinical-stage SHP2 inhibitors. While direct benchmarking data for Shp2-IN-13 is not publicly available, this document outlines the key evaluation parameters and presents available data for leading clinical candidates, offering a framework for assessing novel SHP2 inhibitors.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.[1][2][] Consequently, SHP2 has emerged as a compelling target for cancer therapy, leading to the development of several small molecule inhibitors.[2][4] This guide focuses on a comparative analysis of key clinical-stage allosteric SHP2 inhibitors: TNO155 (Novartis), RMC-4630 (Revolution Medicines/Sanofi), and JAB-3068/JAB-3312 (Jacobio Pharma/AbbVie), with additional preclinical data presented for PF-07284892 (Pfizer).

Quantitative Comparison of SHP2 Inhibitors

The following tables summarize the available quantitative data for several SHP2 inhibitors. Direct comparison is facilitated by focusing on key parameters of potency, selectivity, and clinical efficacy.

Table 1: Preclinical Potency and Selectivity

CompoundTargetBiochemical IC50Cellular pERK Inhibition IC50Selectivity
TNO155 SHP211 nM[5]-Allosteric inhibitor with high selectivity.[5]
RMC-4630 SHP2--Potent and orally bioavailable allosteric inhibitor.[6][7]
JAB-3068 SHP2--Allosteric inhibitor.[2]
PF-07284892 SHP221 nM[8]Low nanomolar range[8]>1,000-fold selective over 21 other phosphatases, including SHP1.[8]
This compound SHP2Data not publicly availableData not publicly availableData not publicly available

Table 2: Clinical Efficacy and Safety Overview

CompoundPhase of DevelopmentIndication(s)Key Efficacy ResultsCommon Adverse Events
TNO155 Phase 1/2Advanced Solid TumorsMonotherapy: Stable disease observed in 20% of patients.[8] Combination therapies are under investigation.[9]Increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[8]
RMC-4630 Phase 1/2Advanced Solid Tumors (often with KRAS mutations)Monotherapy: Disease control rate of 71% in KRAS G12C NSCLC patients in an early study.[10] Combination with sotorasib (B605408) showed an objective response rate of 37.1% in previously treated KRAS G12C-mutated NSCLC.[11]Generally well-tolerated; specific adverse event profile depends on combination therapy.[10][11]
JAB-3068 / JAB-3312 Phase 1/2Advanced Solid TumorsMonotherapy: MTD and RP2D have been identified.[12] Combination therapies are ongoing.[5][12][13]-
PF-07284892 Phase 1Advanced Solid TumorsEarly combination therapy with targeted agents showed tumor and ctDNA responses.Generally low-grade toxicities observed in early trials.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for inhibitor characterization.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits via phosphorylated tyrosines SOS SOS Grb2->SOS binds Ras Ras SOS->Ras activates (GDP -> GTP) SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes PTP_domain PTP Domain SH2_domain SH2 Domain Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials biochemical Biochemical Assays (e.g., Fluorescence-based phosphatase assay) selectivity Selectivity Profiling (vs. other phosphatases, e.g., SHP1) biochemical->selectivity pERK pERK Inhibition Assay (Western Blot / ELISA) selectivity->pERK proliferation Cell Proliferation Assay (e.g., CCK-8) pERK->proliferation colony Colony Formation Assay proliferation->colony pk Pharmacokinetics (PK) (Animal Models) colony->pk pd Pharmacodynamics (PD) (Tumor pERK levels) pk->pd efficacy Xenograft Tumor Models (Efficacy Studies) pd->efficacy phase1 Phase 1 (Safety, Tolerability, MTD) efficacy->phase1 phase2 Phase 2 (Efficacy in specific patient populations) phase1->phase2

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Shp2-IN-13, a selective and orally active allosteric inhibitor of the SHP2 protein. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a specific, universally available SDS was not identified in public searches, your supplier is required to provide one. This document contains critical information regarding the compound's specific hazards, handling, and emergency procedures.

General Handling Guidelines:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the release of the chemical into the environment.

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated. Never dispose of this compound or its containers in the regular trash or down the drain.[1] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) or equivalent department.

  • Waste Identification and Classification:

    • Based on the information from the SDS and general chemical knowledge, this compound should be treated as hazardous chemical waste.

    • Determine if the waste is contaminated with any other hazardous materials (e.g., solvents, biological agents). This will affect the disposal route.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials.[2][3] Keep it separate from strong acids, bases, and oxidizing agents.[4]

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste (e.g., solutions containing this compound).[2]

  • Containerization:

    • Use a chemically compatible and properly sealed waste container.[5] The container must be in good condition, with a secure, leak-proof lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.[2][6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[3]

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS), arrange for its collection by your institution's hazardous waste management team.[1][6]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty Containers and Sharps

  • Empty Containers: A container that has held this compound should be managed as hazardous waste unless it is "empty" according to regulatory definitions. For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1][3] After triple-rinsing, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[1]

  • Contaminated Sharps: Any sharps (e.g., needles, scalpels, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7][8][9][10] Do not dispose of these in regular trash. The sharps container should be clearly labeled with its contents and managed as hazardous waste.

Quantitative Data Summary

ParameterValue (to be obtained from SDS)Significance for Disposal
LD50 (Oral) e.g., mg/kgIndicates acute toxicity and informs handling precautions.
Flash Point e.g., °CDetermines flammability and proper storage.
Reactivity e.g., Incompatible with...Guides waste segregation to prevent hazardous reactions.
Environmental Hazards e.g., Toxic to aquatic lifeReinforces the need to prevent release into the environment.
pH (if in solution) e.g., 2-12.5Determines if the waste is corrosive.[6]

Experimental Protocols: Decontamination Procedure

In the event of a small spill of this compound powder, the following general procedure should be followed. For larger spills, or if you are unsure, evacuate the area and contact your institution's EHS for assistance.

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Don PPE: Ensure you are wearing appropriate PPE, including a respirator if the powder is fine and easily airborne.

  • Containment: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material and spilled powder into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.

  • Decontamination: Decontaminate the spill area using a suitable solvent (as recommended in the SDS) and absorbent pads. Collect all decontamination materials as hazardous waste.

  • Final Cleaning: Clean the area with soap and water.

  • Documentation: Document the spill and the cleanup procedure according to your laboratory's protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generated (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp is_empty_container Is it an empty container? is_sharp->is_empty_container No sharps_container Place in a labeled, puncture-resistant sharps container is_sharp->sharps_container Yes is_liquid Is the waste liquid or solid? is_empty_container->is_liquid No triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes liquid_waste Collect in a labeled, sealed container for liquid hazardous waste is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, sealed container for solid hazardous waste is_liquid->solid_waste Solid store_saa Store in designated Satellite Accumulation Area (SAA) sharps_container->store_saa collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->liquid_waste liquid_waste->store_saa solid_waste->store_saa ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup

Caption: A flowchart outlining the proper disposal path for various forms of this compound waste.

References

Personal protective equipment for handling Shp2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the SHP2 inhibitor, Shp2-IN-13. The following procedures are designed to ensure user safety and proper management of the compound from receipt to disposal.

Personal Protective Equipment (PPE)

Given that this compound is a potent research compound, likely handled as a powder or in a solvent, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for hazardous chemicals.[1][2][3][4]

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-free, tested to ASTM D6978 (chemotherapy gloves). Double gloving is recommended.[2]Prevents skin contact with the compound.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]Protects eyes from airborne particles and splashes of solutions.
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][5]Provides a full barrier of protection for the face against chemical splashes.
Lab Coat Impermeable, long-sleeved lab coat with knit cuffs and a back closure.[2]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.[2][4]Minimizes the risk of inhaling the powdered form of the compound.
Shoe Covers Disposable and chemical-resistant.[2][3]Prevents the tracking of chemical contaminants outside of the work area.

Operational Plan for Handling this compound

A systematic workflow is crucial for the safe management of this compound. The following diagram outlines the key procedural steps from receiving the compound to its final disposal.

G cluster_receiving Receiving and Storage cluster_preparation Preparation of Solutions cluster_handling Experimental Use cluster_disposal Waste Disposal receiving Receiving Inspect package integrity storage Storage -80°C for 6 months -20°C for 1 month receiving->storage Upon receipt ppe Don Appropriate PPE storage->ppe weighing Weighing Inside a chemical fume hood ppe->weighing dissolving Dissolving Use appropriate solvent (e.g., DMSO) weighing->dissolving labeling Labeling Name, concentration, date, initials dissolving->labeling in_vitro In Vitro Experiments Use in a biosafety cabinet labeling->in_vitro in_vivo In Vivo Experiments Prepare fresh daily labeling->in_vivo waste_segregation Waste Segregation Collect all contaminated materials in_vitro->waste_segregation in_vivo->waste_segregation disposal_container Hazardous Waste Container Clearly labeled waste_segregation->disposal_container decontamination Decontaminate Work Area disposal_container->decontamination

Workflow for the safe handling of this compound.

Detailed Experimental Protocols

a. Preparation of Stock Solution:

  • Don PPE: Before handling the compound, ensure all personal protective equipment detailed in the table above is correctly worn.[2]

  • Weighing: To minimize inhalation risk, carefully weigh the desired amount of this compound powder inside a certified chemical fume hood or other suitable ventilated enclosure.[2]

  • Dissolving: In the fume hood, add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution of a known concentration.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

  • Labeling and Storage: Tightly seal the container and clearly label it with the compound name, concentration, preparation date, and your initials. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]

b. Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be collected as hazardous chemical waste.[2] Do not mix this waste with other waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination: After handling is complete, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations.

This compound Signaling Pathway

This compound is a highly selective, allosteric inhibitor of the SHP2 protein tyrosine phosphatase.[6] SHP2 is a key signaling node that positively regulates the Ras-MAPK pathway downstream of receptor tyrosine kinases (RTKs).[7][8] By inhibiting SHP2, this compound blocks the dephosphorylation of SHP2 substrates, which in turn leads to the downregulation of downstream signaling, such as the phosphorylation of ERK (pERK).[6]

G cluster_mapk MAPK Cascade cluster_shp2 SHP2 Regulation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP exchange Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Cell Proliferation Cell Proliferation pERK->Cell Proliferation SHP2->Ras activates Shp2_IN_13 This compound Shp2_IN_13->SHP2 inhibits

Inhibition of the RTK/SHP2/MAPK signaling pathway by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.